Tpca-1
Description
TPCA-1 is a small molecule that has been researched extensively in recent years for its potential applications in scientific research. It is a highly selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is known to be involved in the regulation of insulin signaling, glucose homeostasis, and cancer cell proliferation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGKHKXGCPTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432635 | |
| Record name | TPCA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507475-17-4 | |
| Record name | 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPCA-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TPCA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tpca-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TPCA-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TPCA-1: A Technical Guide to its Mechanism of Action on the NF-κB Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a potent and selective small molecule inhibitor of the NF-κB signaling pathway. It details the compound's core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and illustrates critical pathways and workflows through diagrams. This guide is intended to serve as a comprehensive resource for researchers utilizing this compound in studies related to inflammation, immunology, and oncology.
Core Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[2][3]
The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β).[1][4] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ (also known as IKK-1 and IKK-2), and a regulatory subunit, NEMO (NF-κB essential modulator).[1][3] The IKK complex, primarily through IKKβ, phosphorylates IκBα on specific serine residues.[2] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][2][5]
This compound exerts its primary anti-inflammatory effect by acting as a potent, ATP-competitive, and selective inhibitor of IKKβ.[5][6] By directly inhibiting the kinase activity of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα.[2][4] This stabilizes the NF-κB/IκBα complex in the cytoplasm, effectively blocking the nuclear translocation of p65 and suppressing the transcription of NF-κB target genes.[5][6]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Multi-Targeted Inhibition of TPCA-1: A Technical Guide to its Core Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor, 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1). Initially identified as a potent inhibitor of IκB kinase 2 (IKK-2), further research has revealed its multifaceted inhibitory profile, extending to key components of the JAK/STAT signaling pathway. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's primary targets, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the signaling pathways it modulates.
Core Inhibitory Profile of this compound
This compound is a potent, ATP-competitive inhibitor that directly targets multiple kinases involved in critical cellular signaling pathways. Its primary targets include IκB kinase 2 (IKK-2), Signal Transducer and Activator of Transcription 3 (STAT3), and Janus kinase 1 (JAK1). This multi-targeted nature underlies its broad spectrum of biological activities, from anti-inflammatory to anti-cancer effects.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants (IC50) and binding affinities.
| Target | Assay Type | IC50 / Kd | Selectivity | Reference |
| IKK-2 (IKKβ) | Cell-free kinase assay (TR-FRET) | 17.9 nM | >22-fold vs. IKK-1 | [1][2] |
| IKK-1 (IKKα) | Cell-free kinase assay | ~400 nM | - | [1] |
| STAT3 | SH2 domain binding | Not explicitly quantified with a Kd, but direct binding is confirmed | - | [3][4] |
| JAK1 | In situ kinase activity assay (luminescent ADP detection) | 43.78 nM | - |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interfering with two major signaling cascades: the NF-κB pathway and the JAK/STAT pathway.
The NF-κB Signaling Pathway
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is critically dependent on the IKK complex, where IKK-2 plays a pivotal role.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation. This compound interferes with this pathway at two levels: by directly inhibiting the kinase activity of JAK1 and by binding to the SH2 domain of STAT3, preventing its recruitment and activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize this compound's inhibitory activity.
IKK-2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of IKK-2 kinase activity by this compound in a cell-free system.
Protocol Details:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM CHAPS, pH 7.4, with DTT and BSA). A serial dilution of this compound in DMSO is prepared.
-
Reaction Setup: Recombinant human IKK-2 is added to the wells of a microplate, followed by the addition of this compound dilutions or DMSO as a control.
-
Kinase Reaction: The reaction is initiated by adding a mixture of GST-tagged IκBα substrate and ATP. The plate is then incubated to allow for phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: A solution containing a Europium (Eu)-labeled anti-phosphoserine-IκBα antibody (donor) and an allophycocyanin (APC)-labeled anti-GST antibody (acceptor) is added.
-
Signal Measurement: After incubation, the plate is read on a TR-FRET-enabled plate reader. The ratio of the emission at 665 nm (APC) to 620 nm (Eu) is calculated. A decrease in this ratio indicates inhibition of IKK-2 activity.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
STAT3 SH2 Domain Binding Assay (Fluorescence Polarization - FP)
This assay is designed to identify and characterize inhibitors that disrupt the interaction between the STAT3 SH2 domain and its phosphopeptide binding partner.[3]
Protocol Details:
-
Reagent Preparation: Recombinant STAT3 protein and a fluorescein-labeled phosphopeptide (e.g., from the gp130 receptor) are prepared in a suitable binding buffer. A serial dilution of this compound is also prepared.
-
Assay Setup: The fluorescently labeled phosphopeptide is added to the wells of a microplate, followed by the addition of this compound dilutions or a control.
-
Binding Reaction: The reaction is initiated by the addition of the recombinant STAT3 protein. The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The binding of the large STAT3 protein to the small fluorescent peptide results in a high polarization value. Displacement of the peptide by an inhibitor like this compound leads to a decrease in polarization. The IC50 value is determined by plotting the change in polarization against the inhibitor concentration.
JAK1 Kinase Activity Assay
A variety of assay formats can be used to measure JAK1 kinase activity, including luminescent ADP detection assays.
Protocol Details:
-
Reagent Preparation: Recombinant human JAK1, a suitable peptide substrate (e.g., IRS-1tide), and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is prepared.
-
Reaction Setup: A master mix containing the kinase assay buffer, ATP, and the substrate peptide is prepared and dispensed into the wells of a microplate. This compound dilutions or a control are then added.
-
Kinase Reaction: The reaction is initiated by adding the diluted JAK1 enzyme to the wells. The plate is incubated at 30°C to allow for the kinase reaction to proceed.
-
ADP Detection: A reagent such as Kinase-Glo® Max is added to the wells. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of ADP produced.
-
Signal Measurement: The luminescence of each well is measured using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates inhibition of JAK1 activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a valuable research tool with a well-characterized, multi-targeted inhibitory profile against key regulators of inflammation and cell proliferation. Its ability to dually inhibit the NF-κB and JAK/STAT pathways makes it a compound of significant interest for investigating the interplay between these critical signaling networks in various disease models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this potent inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
TPCA-1 as a Dual Inhibitor of STAT3 and NF-κB: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a small molecule inhibitor targeting two critical signaling pathways implicated in cancer and inflammatory diseases: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).
Introduction to Core Signaling Pathways
Both the NF-κB and STAT3 signaling pathways are crucial regulators of cellular processes, including inflammation, proliferation, survival, and immunity.[1][2] Their aberrant or persistent activation is a hallmark of various cancers and chronic inflammatory disorders, making them prime targets for therapeutic intervention.[3][4]
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses.[5] In the canonical pathway, stimuli such as pro-inflammatory cytokines (e.g., TNF-α) activate the IκB kinase (IKK) complex.[6][7] This complex, consisting of IKKα, IKKβ (also known as IKK-2), and the regulatory subunit NEMO, phosphorylates the inhibitor of κB (IκB) proteins.[6] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[1][5]
The STAT3 Signaling Pathway
STAT3 is a transcription factor that relays signals from cytokines and growth factors to the nucleus.[8][9] In the canonical JAK-STAT pathway, ligand binding to a cell surface receptor induces the activation of associated Janus kinases (JAKs).[3][10] These kinases phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm.[8][10] Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and regulation of gene expression related to cell proliferation, survival, and angiogenesis.[2][3]
This compound: A Dual-Inhibition Mechanism of Action
This compound was initially identified as a potent and selective inhibitor of IKK-2.[11][12] Subsequent research revealed its direct inhibitory activity against STAT3, establishing it as a dual inhibitor.[13][14]
Inhibition of the NF-κB Pathway
This compound acts as a potent, ATP-competitive inhibitor of IKK-2.[11] By blocking the kinase activity of IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα.[15][16] This action effectively sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and the transcription of NF-κB-dependent pro-inflammatory and anti-apoptotic genes.[11]
Inhibition of the STAT3 Pathway
This compound directly inhibits STAT3 activation independently of its effect on the NF-κB pathway.[14] It functions by docking into the SH2 domain of the STAT3 protein.[13][17] This binding sterically hinders the recruitment of STAT3 to upstream kinases (like JAKs) at activated cytokine receptors, thereby preventing its tyrosine phosphorylation, dimerization, and subsequent nuclear translocation.[13][14] While this compound directly targets STAT3, some studies also report an off-target inhibitory effect on JAK1 kinase activity.[18]
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Selectivity | Reference(s) |
| IKK-2 (IKKβ) | Cell-free (TR-FRET) | 17.9 nM | 22-fold vs. IKK-1 | [11] |
| IKK-1 (IKKα) | Cell-free | 400 nM | - | [11] |
| STAT3 | Cellular | Blocks phosphorylation at 100-500 nM | - | [19] |
| JAK1 | In situ kinase assay | 43.78 nM | - | [18] |
| JNK3 | Cell-free | 3.6 µM | 200-fold vs. IKK-2 | [11] |
Table 2: Cellular Effects of this compound
| Effect Measured | Cell Type | IC50 Value | Reference(s) |
| TNF-α Production | Human Monocytes (LPS-induced) | 170 nM | [11][20] |
| IL-6 Production | Human Monocytes (LPS-induced) | 290 nM | [11][20] |
| IL-8 Production | Human Monocytes (LPS-induced) | 320 nM | [11][20] |
| Cell Proliferation | NSCLC Cells (HCC827, H1975) | Potent suppression | [14][19] |
| Apoptosis | NSCLC Cells (HCC827) | Enhances gefitinib-induced apoptosis | [13][14] |
Key Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing findings.
General Workflow for Evaluating this compound Activity
The following diagram outlines a typical workflow for assessing the cellular impact of this compound.
IKK-2 Kinase Inhibition Assay (TR-FRET)
This cell-free assay quantifies the direct inhibitory effect of this compound on IKK-2 activity.[11]
-
Reagents: Recombinant human IKK-2, GST-IκBα substrate, ATP, assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM CHAPS, pH 7.4), this compound, and DMSO.[11]
-
Procedure:
-
IKK-2 enzyme is pre-incubated with various concentrations of this compound or DMSO vehicle in an assay plate.[11]
-
The kinase reaction is initiated by adding a mixture of GST-IκBα substrate and ATP.[11]
-
The reaction proceeds for 30 minutes at room temperature and is then terminated by the addition of EDTA.[11]
-
Detection reagents, including a europium-labeled anti-phosphoserine-IκBα antibody and an allophycocyanin-labeled anti-GST antibody, are added.[11]
-
After a 60-minute incubation, the plate is read using a time-resolved fluorescence reader. The degree of substrate phosphorylation is measured as a ratio of the energy transfer signal (665 nm) to the reference europium signal (620 nm).[11]
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[11]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
The solubilization buffer is added to dissolve the formazan crystals.[11]
-
The absorbance is measured on a plate reader at 570 nm.[11]
-
Western Blot Analysis for Pathway Inhibition
This technique is used to detect changes in the phosphorylation status or total protein levels of key pathway components.[14]
-
Reagents: RIPA lysis buffer with proteinase and phosphatase inhibitors, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-p65, anti-p65), HRP-conjugated secondary antibodies, and a chemiluminescence substrate.[14]
-
Procedure:
-
Cells are treated with this compound and/or a stimulant (e.g., IL-6).
-
Cells are harvested and lysed with RIPA buffer.[14]
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[14]
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a specific primary antibody overnight.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody.[14]
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Reagents: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.
-
Procedure:
-
Cells are treated as required for the experiment (e.g., this compound with or without an apoptosis-inducing agent like gefitinib).[14]
-
Both floating and adherent cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cells, followed by a short incubation in the dark.[14]
-
The samples are analyzed promptly by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Preclinical Evidence and Applications
The dual inhibitory action of this compound has shown therapeutic potential in several disease models.
-
Oncology: In non-small cell lung cancer (NSCLC) models with EGFR mutations, this compound selectively repressed the proliferation of cells with constitutive STAT3 activation.[13] Furthermore, it enhanced the apoptotic effects of the tyrosine kinase inhibitor (TKI) gefitinib, suggesting a synergistic strategy to overcome TKI resistance.[13][14] In vivo, this compound administered at 10 mg/kg daily inhibited the growth of NSCLC xenografts.[14][19]
-
Inflammatory Disease: In a murine model of collagen-induced arthritis, prophylactic administration of this compound resulted in a dose-dependent reduction in disease severity.[11] This effect was associated with significantly reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in paw tissue.[11]
Conclusion
This compound is a valuable research tool and a promising therapeutic lead compound due to its dual mechanism of action against the pro-survival and pro-inflammatory NF-κB and STAT3 pathways. Its ability to directly inhibit IKK-2 and STAT3 provides a multi-pronged approach to modulating disease pathology. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of dual pathway inhibition. Further research may focus on optimizing its selectivity, pharmacokinetic properties, and exploring its efficacy in a broader range of clinical indications.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 15. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. medchemexpress.com [medchemexpress.com]
A Technical Guide to TPCA-1: Mechanism and Application in the Selective Inhibition of IκB Kinase 2 (IKK-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a potent and selective small-molecule inhibitor of IκB kinase 2 (IKK-2). IKK-2 is a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory responses. This guide details the mechanism of action of this compound, presents its quantitative inhibitory profile, and outlines detailed experimental protocols for its characterization. Furthermore, it addresses the compound's significant off-target activity against STAT3, providing a broader context for its application in research and drug development. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.
Introduction to the NF-κB Pathway and this compound
The NF-κB Signaling Pathway in Inflammation
The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the canonical NF-κB pathway is activated.[4][5]
IκB Kinase 2 (IKK-2) as a Key Therapeutic Target
A key regulatory step in this pathway is the activation of the IκB kinase (IKK) complex, which consists of catalytic subunits IKKα and IKKβ (also known as IKK-1 and IKK-2) and a regulatory subunit, NEMO.[6] IKK-2 is the principal subunit responsible for phosphorylating IκBα at serine residues 32 and 36.[6] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and chemokines.[3][5] Given its central role, IKK-2 has become a significant therapeutic target for inflammatory diseases.[4][7]
This compound: A Selective IKK-2 Inhibitor
This compound, also known as GW683965, is a well-characterized small molecule developed as a potent and selective inhibitor of IKK-2.[8][9] Its ability to block the NF-κB signaling cascade has made it a valuable tool for investigating the role of IKK-2 in various pathological conditions, particularly inflammatory disorders like rheumatoid arthritis and certain cancers.[4][10]
Mechanism of Action
This compound exerts its primary inhibitory effect on the canonical NF-κB pathway by directly targeting the IKK-2 subunit.
ATP-Competitive Inhibition of IKK-2
Studies have demonstrated that this compound functions as an ATP-competitive inhibitor of IKK-2.[2][8] It binds to the ATP-binding pocket of the IKK-2 kinase domain, preventing the phosphorylation of its substrate, IκBα. This direct inhibition of IKK-2's catalytic activity is the foundational step in its anti-inflammatory mechanism.
Downstream Effects on the NF-κB Pathway
By inhibiting IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm, effectively blocking the nuclear translocation of the active p65 subunit.[4][11] Consequently, the transcription of NF-κB target genes, such as those encoding for TNF-α, IL-6, and IL-8, is suppressed.[4][8]
Caption: Canonical NF-κB pathway and the inhibitory action of this compound on IKK-2.
Quantitative Inhibitory Profile
This compound has been extensively profiled in both biochemical and cellular assays to quantify its potency and selectivity.
In Vitro Kinase Inhibition
In cell-free enzymatic assays, this compound demonstrates high potency for IKK-2. Its selectivity is a key feature, showing a significantly lower affinity for the related IKK-1 isoform and other kinases.[8][12]
| Target Kinase | Assay Type | IC₅₀ (nM) | Selectivity (Fold vs IKK-2) | Reference |
| IKK-2 (IKKβ) | Cell-Free (TR-FRET) | 17.9 | - | [4][8][12][13] |
| IKK-1 (IKKα) | Cell-Free | 400 | ~22 | [8] |
| JNK3 | Cell-Free | 3600 | ~201 | [8] |
| JAK1 | Cell-Free | 43.78 | ~2.4 | [14] |
Cellular Activity
The inhibitory effects of this compound on the production of key pro-inflammatory cytokines have been quantified in cell-based assays, typically using human monocytes stimulated with LPS.[4]
| Inhibited Cytokine | Cell Type | Stimulus | IC₅₀ (nM) | Reference |
| TNF-α | Human Monocytes | LPS | 170 | [4][8][13] |
| IL-6 | Human Monocytes | LPS | 290 | [4][8][13] |
| IL-8 | Human Monocytes | LPS | 320 | [4][8][13] |
Off-Target Activities
While highly selective, this compound is not entirely specific to IKK-2. Understanding its off-target profile is critical for interpreting experimental results.
Inhibition of the STAT3 Signaling Pathway
A significant off-target effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).[10][15] Unlike its ATP-competitive action on IKK-2, this compound inhibits STAT3 activity by binding directly to the STAT3 SH2 domain.[10][15] This prevents the recruitment of STAT3 to upstream kinases (like JAKs), thereby blocking its phosphorylation, DNA binding, and transactivation.[10] This dual inhibition of both NF-κB and STAT3 pathways should be considered when using this compound, as it can produce synergistic or confounding effects in certain cellular contexts.[10][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory role of this compound encapsulated nanosomes in porcine chondrocytes against TNF-α stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Selectivity of TPCA-1 for IKK-2 over IKK-1
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the small molecule inhibitor TPCA-1 (also known as GW683965), with a specific focus on the molecular mechanisms and experimental validation of its selectivity for IκB kinase 2 (IKK-2) over the closely related isoform, IKK-1. Understanding this selectivity is crucial for its application as a chemical probe in dissecting the NF-κB signaling pathway and for its potential therapeutic development.
Quantitative Analysis of this compound Kinase Selectivity
This compound is a potent, ATP-competitive inhibitor of IKK-2.[1] Its selectivity is quantified by comparing its half-maximal inhibitory concentration (IC50) against different kinase isoforms. The data clearly demonstrates a preferential inhibition of IKK-2 over IKK-1.
Data Summary: this compound Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity (Fold) vs. IKK-2 | Reference |
| IKK-2 (IKKβ) | 17.9 | - | [1][2] |
| IKK-1 (IKKα) | 400 | ~22-fold | [1] |
| JNK3 | 3600 | ~201-fold | [1] |
This table summarizes the in vitro inhibitory concentrations of this compound against key kinases, highlighting its selectivity for IKK-2.
The IKK/NF-κB Signaling Pathway and this compound's Point of Intervention
The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[3] The IKK complex, consisting of the catalytic subunits IKK-1 (IKKα) and IKK-2 (IKKβ) and the regulatory subunit NEMO (IKKγ), is the convergence point for pathway activation by various stimuli like TNF-α or lipopolysaccharide (LPS).[4][5][6] Upon activation, the IKK complex, primarily through the action of IKK-2, phosphorylates the inhibitory protein IκBα.[7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (typically p65/p50) dimer to translocate into the nucleus and initiate the transcription of target genes.[6] this compound exerts its effect by directly inhibiting the kinase activity of IKK-2, thereby preventing IκBα phosphorylation and blocking the entire downstream cascade.[8]
Caption: Canonical NF-κB pathway showing inhibition by this compound.
Experimental Protocols for Determining Selectivity
The selectivity of this compound is established through a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay: Time-Resolved FRET (TR-FRET)
This cell-free assay directly measures the enzymatic activity of purified kinases and is a primary method for determining IC50 values.[1]
-
Objective: To quantify the concentration-dependent inhibition of IKK-1 and IKK-2 by this compound.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in proximity to an allophycocyanin (APC)-labeled antibody that recognizes the substrate itself (e.g., anti-GST). This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the APC acceptor, generating a signal that is proportional to kinase activity.
-
Methodology:
-
Reagents:
-
Recombinant human IKK-1 or IKK-2 (e.g., N-terminal GST-tagged).[1]
-
Kinase substrate: GST-tagged IκBα.[1]
-
ATP: At a concentration near the Km for the kinase.
-
This compound: Serially diluted to various concentrations.
-
Assay Buffer: Typically contains HEPES, MgCl2, and DTT.[1]
-
Detection Reagents: Europium chelate-labeled anti-phospho-IκBα antibody and APC-labeled anti-GST antibody.[1]
-
-
Procedure:
-
IKK-2 (e.g., 5 nM final concentration) is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a microplate well.[1]
-
The kinase reaction is initiated by adding a mixture of GST-IκBα substrate and ATP.[1]
-
The reaction proceeds for a defined time (e.g., 30 minutes) at room temperature.[1]
-
The reaction is stopped by the addition of EDTA.[1]
-
Detection reagents are added, and the plate is incubated (e.g., 60 minutes) to allow for antibody binding.[1]
-
The plate is read on a compatible plate reader, measuring the ratio of the FRET signal (665 nm) to the reference europium signal (620 nm).[1]
-
-
Data Analysis: The signal ratio is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The same protocol is repeated for IKK-1 and other kinases to assess selectivity.
-
Cellular Assays for On-Target Effect Validation
These assays confirm that this compound inhibits the IKK-2 pathway within a biological context.
-
Objective: To measure the inhibition of stimulus-induced NF-κB activation in cells.
-
General Protocol:
-
Specific Readouts:
-
Inhibition of IκBα Phosphorylation: Cell lysates are analyzed by Western blot using antibodies against phospho-IκBα (Ser32/36) and total IκBα. Effective inhibition is seen as a reduction in the phospho-IκBα signal.
-
Inhibition of Cytokine Production: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is quantified using ELISA. This compound demonstrates a concentration-dependent inhibition of their production.[1]
-
Inhibition of p65 Nuclear Translocation: Cells are fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of p65 is visualized by immunofluorescence microscopy. In inhibited cells, p65 remains in the cytoplasm.
-
Visualizing the Experimental and Logical Frameworks
Workflow for Determining Kinase Inhibitor Selectivity
The process of characterizing a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to cellular validation.
Caption: Workflow for kinase inhibitor characterization.
Logical Basis for this compound Selectivity
While both IKK-1 and IKK-2 are serine-threonine kinases with highly homologous ATP-binding pockets, subtle differences in their structure and conformation are exploited by this compound to achieve selective binding.[5][9] this compound's chemical structure allows it to form more favorable interactions with the IKK-2 binding site compared to the IKK-1 site.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Effects of TPCA-1 on Pro-inflammatory Cytokine Production
Executive Summary
This compound, or 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent small molecule inhibitor renowned for its anti-inflammatory properties. This document provides a comprehensive technical overview of this compound's mechanism of action and its quantifiable effects on the production of key pro-inflammatory cytokines. It has been established that this compound functions as a direct dual inhibitor of both IκB kinase β (IKKβ) and Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3]. By targeting these critical nodes in inflammatory signaling, this compound effectively suppresses the expression and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), making it a significant compound of interest for therapeutic development in inflammatory diseases.[4][5]
Core Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Pathways
The production of a majority of pro-inflammatory cytokines is tightly regulated by intracellular signaling cascades that culminate in the activation of key transcription factors. This compound exerts its potent anti-inflammatory effects by simultaneously targeting two of these pivotal pathways: NF-κB and STAT3.
Inhibition of the Canonical NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex, primarily through IKKβ. IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][7]
This compound is a selective, ATP-competitive inhibitor of IKKβ[5]. By binding to IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This action ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of its target pro-inflammatory cytokines.[6][8]
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial mediator of inflammation, particularly for cytokines like IL-6. Upon binding of a cytokine (e.g., IL-6) to its receptor, Janus kinases (JAKs) associated with the receptor become activated and phosphorylate the receptor's cytoplasmic tail. This creates docking sites for STAT3 proteins, which are then recruited and subsequently phosphorylated by JAKs. Phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and acts as a transcription factor for genes involved in inflammation and cell survival.[1]
This compound has been identified as a direct inhibitor of STAT3.[1][3][9] It blocks the recruitment of STAT3 to upstream kinases by docking directly into the SH2 domain of the STAT3 protein.[1][2] This prevents STAT3 phosphorylation, dimerization, and nuclear translocation, thereby inhibiting the transcription of its target genes, including IL-6, which can create a positive feedback loop in inflammation.[1][10] Some evidence also suggests this compound can inhibit JAK1 directly.[11]
References
- 1. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. [PDF] this compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
TPCA-1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPCA-1, with the IUPAC name 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent and selective small molecule inhibitor of the IκB kinase 2 (IKK-2).[1][2] This enzyme plays a critical role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses. By inhibiting IKK-2, this compound effectively blocks the downstream activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.[2][3] Furthermore, emerging research has identified this compound as a dual inhibitor, also targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the class of thiophenecarboxamides.[1] Its chemical structure is characterized by a central thiophene ring substituted with a urea moiety, a carboxamide group, and a 4-fluorophenyl group.
| Property | Value | Reference |
| IUPAC Name | 2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | [1] |
| Synonyms | GW683965, IKK-2 Inhibitor IV | [1][5] |
| Molecular Formula | C₁₂H₁₀FN₃O₂S | [2] |
| Molecular Weight | 279.29 g/mol | [2] |
| Appearance | White to light brown powder | [6] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), insoluble in water. | [6] |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to one year. | [3] |
| SMILES | NC(=O)Nc1sc(cc1C(N)=O)-c1ccc(F)cc1 | [6] |
| InChI | InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | [6] |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the key chemical and physical characteristics of this compound.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of IKK-2, with a reported IC50 value of 17.9 nM in a cell-free assay.[5] Its selectivity for IKK-2 is significantly higher than for other kinases, including IKK-1 (IC50 = 400 nM) and JNK3 (IC50 = 3600 nM).[5] The primary mechanism of action of this compound involves the inhibition of the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This activation leads to the phosphorylation of the inhibitory protein IκBα by the IKK complex, in which IKK-2 is the key catalytic subunit. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines. This compound, by inhibiting IKK-2, prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
Figure 1: this compound Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the canonical NF-κB pathway by inhibiting the IKK complex, thereby preventing the transcription of pro-inflammatory genes.
Inhibition of the STAT3 Signaling Pathway
Recent studies have revealed that this compound also functions as a direct inhibitor of STAT3.[4] It has been shown to block the recruitment of STAT3 to upstream kinases by docking into its SH2 domain, which in turn attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases.[4] This dual inhibitory activity on both NF-κB and STAT3 pathways makes this compound a valuable tool for studying the interplay between these two critical signaling cascades in various pathological conditions, including cancer.
| Target | IC50 (nM) | Assay Type | Reference |
| IKK-2 | 17.9 | Cell-free | [5] |
| IKK-1 | 400 | Cell-free | [5] |
| JNK3 | 3600 | Cell-free | [5] |
| JAK1 | 43.78 | In situ kinase assay | |
| TNF-α production | 170 | Human monocytes | [5] |
| IL-6 production | 290 | Human monocytes | [5] |
| IL-8 production | 320 | Human monocytes | [5] |
Table 2: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and for the production of pro-inflammatory cytokines.
Experimental Protocols
Synthesis and Purification of this compound
A concise synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol based on literature methods.
Figure 2: General Workflow for the Synthesis of this compound. This diagram outlines the key steps involved in the chemical synthesis and purification of this compound.
Materials:
-
2-Ureidothiophene-3-carboxamide
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a reaction vessel, add 2-ureidothiophene-3-carboxamide, 4-fluorophenylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
IKK-2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of this compound to inhibit the kinase activity of IKK-2.
Materials:
-
Recombinant human IKK-2 enzyme
-
GST-tagged IκBα substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
This compound stock solution in DMSO
-
Europium-labeled anti-phospho-IκBα antibody
-
Allophycocyanin (APC)-labeled anti-GST antibody
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the IKK-2 enzyme to each well.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add a mixture of the Europium-labeled anti-phospho-IκBα antibody and the APC-labeled anti-GST antibody.
-
Incubate the plate at room temperature for another defined period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).
-
Calculate the ratio of the APC signal to the Europium signal to determine the extent of IκBα phosphorylation.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
NF-κB Reporter Assay
This cell-based assay is used to assess the effect of this compound on NF-κB transcriptional activity.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
An NF-κB activator (e.g., TNF-α or IL-1β)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the NF-κB activator for a defined period (e.g., 6 hours).
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation status of STAT3.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
A stimulant for STAT3 phosphorylation (e.g., IL-6 or IFN-γ), if necessary
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with this compound and/or the STAT3 stimulant for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total STAT3 to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion
This compound is a well-characterized and potent inhibitor of IKK-2 and, as more recent evidence suggests, a dual inhibitor of both IKK-2 and STAT3. Its ability to modulate the NF-κB and STAT3 signaling pathways makes it an invaluable research tool for investigating the roles of these pathways in inflammation, immunity, and cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this compound. As with any experimental work, optimization of these protocols for specific cell types and experimental conditions is recommended.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. bowdish.ca [bowdish.ca]
- 4. researchgate.net [researchgate.net]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
TPCA-1: A Technical Guide to its Foundational Role in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a pivotal small molecule inhibitor used in immunology and inflammation research. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its role in critical signaling pathways.
Core Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Pathways
This compound is primarily recognized as a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ), a central enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway[1][2][3]. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα[4]. This action blocks the nuclear translocation of the p65/p50 NF-κB transcription factor complex, thereby suppressing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[3][5][6].
Furthermore, extensive research has identified this compound as a direct dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[7][8]. It functions by docking into the SH2 domain of STAT3, which prevents its recruitment to upstream kinases like JAKs and blocks its phosphorylation, DNA binding, and transactivation capabilities[2][7][9]. This dual activity allows this compound to modulate distinct but often convergent inflammatory and cell survival pathways.
Recent studies have also suggested that this compound can directly inhibit Janus kinase 1 (JAK1), an upstream kinase for STAT proteins, providing an additional mechanism for its disruption of the JAK/STAT signaling cascade[10].
Caption: this compound blocks NF-κB activation by inhibiting the IKKβ subunit of the IKK complex.
Caption: this compound disrupts JAK/STAT signaling by inhibiting JAK1 and blocking STAT3 recruitment.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified across various assays. The following tables summarize its inhibitory concentrations (IC50) against key kinases and its functional impact on cytokine production.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity | Comments |
|---|---|---|---|
| IKKβ (IKK-2) | 17.9 | >22-fold vs. IKKα | Primary target for NF-κB pathway inhibition[1][3]. |
| IKKα (IKK-1) | ~400 | - | Significantly less potent inhibition compared to IKKβ[1]. |
| STAT3 | - | - | Acts via direct binding to SH2 domain, not as a kinase inhibitor[2][7]. |
| JAK1 | 43.78 | - | A potent off-target effect contributing to STAT pathway inhibition[10]. |
| JNK3 | 3,600 | >550-fold vs. other kinases | Demonstrates high selectivity against a panel of other kinases[1]. |
Table 2: Functional Inhibitory Activity of this compound
| Cellular Process / Cytokine | IC50 (nM) | Cell Type / Model | Comments |
|---|---|---|---|
| TNF-α Production | 170 | LPS-stimulated human monocytes | Demonstrates potent anti-inflammatory effects in primary human cells[1][3]. |
| IL-6 Production | 290 | LPS-stimulated human monocytes | Inhibits a key pro-inflammatory and immunomodulatory cytokine[1][3]. |
| IL-8 Production | 320 | LPS-stimulated human monocytes | Blocks production of a major neutrophil-attracting chemokine[1][3]. |
Effects in Preclinical Immunological Models
This compound has demonstrated significant efficacy in various in vitro and in vivo models of inflammation and autoimmune disease.
-
In Vivo Efficacy: In murine models of collagen-induced arthritis (CIA), prophylactic or therapeutic administration of this compound leads to a dose-dependent reduction in disease severity. This effect is associated with reduced paw levels of IL-1β, IL-6, TNF-α, and IFN-γ, as well as decreased NF-κB p65 nuclear localization and inhibition of antigen-induced T cell proliferation[3][11]. It has also been shown to negatively regulate inflammation and inhibit osteoclastogenesis in a mouse model of chronic periodontitis[12].
-
In Vitro Effects: this compound effectively inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated osteoclasts and macrophages[12][13]. In TNF-α-stimulated porcine chondrocytes, this compound reduces the expression of the matrix-degrading enzyme MMP-13 and blocks p65 nuclear translocation, highlighting its potential in cartilage-related inflammatory conditions[14].
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on protocols described in the literature.
A. Western Blot Analysis for Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like IκBα, p65, and STAT3 following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, HCC827) and allow them to adhere. Pre-treat with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 2 hours)[10].
-
Stimulation: Induce pathway activation with an appropriate stimulus, such as LPS (100 ng/mL) or TNF-α (25 ng/ml) for a short period (e.g., 15-30 minutes for NF-κB) or IL-6 for STAT3 activation[8][10].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors[8].
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Fractionate equal amounts of protein (e.g., 20-40 µg) on an 8-10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane[8].
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant antibodies include anti-phospho-IκBα (Ser32), anti-phospho-p65 (Ser536), anti-phospho-STAT3 (Tyr705), and total protein and loading controls (e.g., total IκBα, p65, STAT3, β-actin, GAPDH)[8].
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate[8].
B. In Vitro IKKβ Kinase Assay
This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ.
-
Reaction Setup: In a microplate well, combine recombinant human IKKβ enzyme with an assay buffer (e.g., HEPES, NaCl, BSA)[1].
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate (e.g., 25 nM GST-IκBα) and ATP (e.g., 1 µM)[1]. Incubate for 30 minutes at room temperature.
-
Termination and Detection: Stop the reaction by adding EDTA. Detect substrate phosphorylation using a method like Lance Ultra, which involves adding a europium-labeled anti-phosphoserine antibody and an allophycocyanin-labeled anti-GST antibody. The degree of phosphorylation is measured as a time-resolved fluorescence energy transfer (TR-FRET) signal[1].
-
Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
C. NF-κB Nuclear Translocation Assay (Immunofluorescence)
This cellular assay visualizes the inhibitory effect of this compound on the movement of NF-κB p65 from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells (e.g., HCC827, HeLa) on glass coverslips. Pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with TNF-α or another agonist for 30-60 minutes[8].
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). Incubate with a primary antibody against the p65 subunit of NF-κB[8].
-
Secondary Antibody and Counterstain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI[8].
-
Imaging: Mount the coverslips and view under a fluorescence microscope. In untreated, stimulated cells, p65 will show intense nuclear staining. In this compound-treated cells, p65 staining will remain predominantly cytoplasmic.
Caption: Workflow for analyzing this compound's anti-inflammatory effects on cultured macrophages.
Conclusion
This compound is a cornerstone research tool for dissecting inflammatory and immune signaling pathways. Its well-characterized dual inhibitory action on the IKKβ-NF-κB and STAT3 pathways provides a powerful method for studying the contributions of these cascades to various physiological and pathological processes[3][7]. The quantitative data and established experimental protocols associated with this compound make it an invaluable asset for researchers in immunology and professionals in drug development aiming to modulate inflammatory responses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of this compound-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory role of this compound encapsulated nanosomes in porcine chondrocytes against TNF-α stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
TPCA-1: An In-Depth Technical Guide to its ATP-Competitive Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPCA-1, or 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent and selective small molecule inhibitor of IκB kinase 2 (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. By competitively binding to the ATP pocket of IKKβ, this compound effectively blocks the phosphorylation of IκBα, preventing its subsequent ubiquitination and degradation. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting the transcription of pro-inflammatory and pro-survival genes. Furthermore, emerging evidence reveals a dual inhibitory role for this compound, as it also directly binds to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), thereby blocking its phosphorylation and activation. This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of this compound, its dual action on the NF-κB and STAT3 pathways, detailed experimental protocols for its characterization, and a summary of its quantitative effects.
Core Inhibition Mechanism: Dual Targeting of NF-κB and STAT3 Pathways
This compound exerts its biological effects primarily through the inhibition of two key signaling pathways implicated in inflammation and cancer: the NF-κB and STAT3 pathways.
ATP-Competitive Inhibition of IKKβ in the NF-κB Pathway
The canonical NF-κB pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), is a key upstream activator of this pathway. In response to various stimuli, such as tumor necrosis factor-alpha (TNF-α), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding inflammatory cytokines like TNF-α, IL-6, and IL-8.
This compound functions as a potent, ATP-competitive inhibitor of IKKβ[1][2][3]. By occupying the ATP-binding pocket of the IKKβ kinase domain, this compound prevents the transfer of phosphate from ATP to IκBα. This inhibition of IκBα phosphorylation stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent gene transcription.
Figure 1: this compound Inhibition of the Canonical NF-κB Pathway.
Direct Inhibition of STAT3 via SH2 Domain Binding
The STAT3 signaling pathway is crucial for cell growth, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers. STAT3 is typically activated by phosphorylation at tyrosine 705 by upstream kinases, such as Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.
Initially, it was suggested that this compound's inhibition of STAT3 was a downstream effect of IKKβ inhibition or via inhibition of upstream kinases like JAK2. However, more recent studies have demonstrated that this compound directly binds to the Src Homology 2 (SH2) domain of STAT3[4][5]. The SH2 domain is critical for the recruitment of STAT3 to phosphorylated tyrosine residues on cytokine receptors and receptor tyrosine kinases. By binding to the STAT3 SH2 domain, this compound allosterically hinders the binding of STAT3 to its upstream activators, thereby preventing its phosphorylation and subsequent activation, independent of its effects on IKKβ or JAKs[4].
Figure 2: this compound Inhibition of the STAT3 Pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. IKKβ | Reference(s) |
| IKKβ (IKK-2) | TR-FRET | 17.9 | - | [1][3] |
| IKKα (IKK-1) | TR-FRET | 400 | ~22-fold | [3] |
| JNK3 | Biochemical Assay | 3600 | >200-fold | [4] |
| JAK1 | In situ Kinase Assay | 43.78 | - |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay Type | Effect Measured | IC50 (nM) | Reference(s) |
| Human Monocytes (LPS-stimulated) | ELISA | TNF-α production | 170 | [1] |
| Human Monocytes (LPS-stimulated) | ELISA | IL-6 production | 290 | [1] |
| Human Monocytes (LPS-stimulated) | ELISA | IL-8 production | 320 | [1] |
| Esophagus Squamous Carcinoma (ESCC) Cells | Viability Assay | Cell Viability | Preferential inhibition over non-tumorigenic cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory mechanism of this compound.
IKKβ (IKK-2) Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against IKKβ.
Figure 3: Workflow for IKKβ TR-FRET Kinase Assay.
Materials:
-
Recombinant human IKKβ
-
GST-tagged IκBα (1-54) substrate
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 50 mM EDTA in assay buffer
-
Detection Reagents: Europium-labeled anti-phospho-IκBα (Ser32) antibody and Allophycocyanin (APC)-labeled anti-GST antibody in a suitable buffer.
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of IKKβ (e.g., to a final concentration of 5 nM) in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of a mixture of GST-IκBα substrate (e.g., to a final concentration of 25 nM) and ATP (e.g., to a final concentration of 1 µM) in assay buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Add 10 µL of the detection reagent mixture.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the detection of phosphorylated p65 and IκBα in cell lysates following treatment with this compound and stimulation with TNF-α.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
This compound
-
TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p65 (Ser536) (e.g., 1:1000 dilution)
-
Rabbit anti-p65
-
Rabbit anti-phospho-IκBα (Ser32) (e.g., 1:1000 dilution)
-
Mouse anti-IκBα
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate cells with TNF-α (e.g., 20 ng/mL) for the desired time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Real-Time PCR for Cytokine Gene Expression
This protocol describes the quantification of TNF-α, IL-6, and IL-8 mRNA levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
This compound
-
Lipopolysaccharide (LPS) for stimulation
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Real-time PCR instrument
-
Primers for target genes (TNF-α, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH or β-actin).
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL-8 | GAGAGTGATTGAGAGTGGACCAC | CACAACCCTCTGCACCCAGTTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Treat cells with this compound or DMSO for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the real-time PCR reactions using the appropriate master mix, primers, and cDNA template.
-
Run the real-time PCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound is a well-characterized ATP-competitive inhibitor of IKKβ, a key kinase in the pro-inflammatory NF-κB signaling pathway. Its mechanism of action is further distinguished by its ability to directly inhibit STAT3 activation through binding to its SH2 domain. This dual inhibitory profile makes this compound a valuable tool for studying the intricate roles of both the NF-κB and STAT3 pathways in various physiological and pathological processes. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and utilize this compound in their studies. Further exploration of its kinase selectivity and in vivo efficacy will continue to delineate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] this compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptome-based drug repositioning identifies this compound as a potential selective inhibitor of esophagus squamous carcinoma cell viability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Handling of TPCA-1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
TPCA-1, also known as 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent and selective small molecule inhibitor of IκB kinase 2 (IKK-2).[1][2] By inhibiting IKK-2, this compound effectively blocks the canonical nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[3] Additionally, this compound has been identified as a direct dual inhibitor of both IKKs and Signal Transducer and Activator of Transcription 3 (STAT3), making it a valuable tool for investigating a range of cellular processes and a potential therapeutic agent for inflammatory diseases and certain cancers.[1][4] This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent, along with essential data and handling instructions.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 279.29 g/mol | [1][5] |
| Molecular Formula | C₁₂H₁₀FN₃O₂S | [3][6] |
| CAS Number | 507475-17-4 | [1][3] |
| Appearance | White to light brown powder | [7] |
| Purity | >98% | [3] |
| Solubility in DMSO | ≥ 30 mg/mL | [3][8] |
| Insoluble in | Water, Ethanol | [1] |
| Storage (Solid) | 3 years at -20°C, desiccated | [1][3] |
| Storage (in DMSO) | 1 year at -80°C or 1-6 months at -20°C | [1][6] |
Experimental Protocol: Preparing a 15 mM this compound Stock Solution
This protocol details the steps to prepare a 15 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Workflow for this compound Stock Solution Preparation
Caption: A step-by-step workflow for the preparation of a this compound stock solution.
Procedure:
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent moisture condensation. Ensure all equipment is clean and sterile.
-
Weighing: Carefully weigh 5 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.
-
Calculation Note: To prepare a 15 mM stock solution (where Molecular Weight is 279.29 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles = 5 mg / 279.29 g/mol = 0.0179 mmol
-
Volume = 0.0179 mmol / 15 mmol/L = 0.00119 L = 1.19 mL
-
-
-
Dissolving: Add 1.19 mL of high-purity DMSO to the tube containing the this compound powder.[3]
-
Note: It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]
-
-
Mixing: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic water bath can aid dissolution.[2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots in a dark, upright position. For long-term storage (up to 1 year), -80°C is recommended.[1][6] For shorter-term storage (1-6 months), -20°C is acceptable.[1][6] Always label the tubes clearly with the compound name, concentration, and date of preparation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its primary anti-inflammatory effects by selectively inhibiting IKK-2, a key component of the IKK complex. In the canonical NF-κB pathway, stimulation by factors like TNF-α leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus and activate the transcription of pro-inflammatory genes. This compound directly inhibits the kinase activity of IKK-2, preventing IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[3][9][10]
This compound Inhibition of the Canonical NF-κB Pathway
Caption: this compound blocks NF-κB activation by inhibiting the IKK-2 kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H10FN3O2S | CID 9903786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. astorscientific.us [astorscientific.us]
- 9. researchgate.net [researchgate.net]
- 10. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPCA-1 in a Murine Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TPCA-1, a selective IκB kinase 2 (IKK-2) inhibitor, in the murine collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses and has been implicated in the pathogenesis of RA.[1][2][3] this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor of IKK-2, a critical kinase in the activation of the NF-κB pathway.[1][4][5] By inhibiting IKK-2, this compound blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes.[2][4] This document outlines the in vivo application of this compound in the murine CIA model, providing detailed experimental protocols and summarizing its therapeutic effects.
Mechanism of Action: this compound in the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting a key node in the canonical NF-κB signaling cascade. In the context of arthritis, pro-inflammatory cytokines like TNF-α and IL-1 activate the IKK complex. IKK-2, a subunit of this complex, then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that perpetuate the inflammatory response in the synovium.[2][3] this compound directly inhibits the catalytic activity of IKK-2, thereby preventing IκBα phosphorylation and preserving its inhibitory function. This sequesters NF-κB in the cytoplasm, effectively dampening the inflammatory cascade. Some studies also suggest that this compound may have inhibitory effects on the STAT3 pathway, another important signaling cascade in arthritis.[6][7]
Efficacy of this compound in the Murine Collagen-Induced Arthritis (CIA) Model
This compound has demonstrated significant efficacy in reducing the clinical signs of arthritis in the CIA model in a dose-dependent manner. Both prophylactic (administered before or at the time of disease induction) and therapeutic (administered after the onset of clinical symptoms) treatment regimens have been shown to be effective.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) | Etanercept (Reference) | Citation |
| Prophylactic Treatment | ||||||
| Arthritis Severity | High | Reduced | Significantly Reduced | Dose-dependent Reduction | Significantly Reduced (4 mg/kg) | [4][8] |
| Disease Onset | Normal | Delayed | Delayed | Delayed | Delayed | [4][8] |
| Paw IL-1β Levels | High | - | Significantly Reduced | - | Significantly Reduced | [4][8] |
| Paw IL-6 Levels | High | - | Significantly Reduced | - | Significantly Reduced | [4][8] |
| Paw TNF-α Levels | High | - | Significantly Reduced | - | Significantly Reduced | [4][8] |
| Paw IFN-γ Levels | High | - | Significantly Reduced | - | Significantly Reduced | [4][8] |
| Nuclear p65 in Paw | High | - | Significantly Reduced | - | Significantly Reduced | [4][8] |
| Therapeutic Treatment | ||||||
| Arthritis Severity | Progressive | Not Significant | Not Significant | Significantly Reduced | Significantly Reduced (12.5 mg/kg) | [4][8] |
Note: Dosages for this compound were administered intraperitoneally (i.p.), twice daily (b.i.d.). Etanercept was administered i.p. every other day. This table summarizes findings from published studies.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and widely used model for studying the pathogenesis of rheumatoid arthritis.[9][10][11] Susceptibility to CIA is strain-dependent, with DBA/1 mice being highly susceptible.[9][10][11]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
-
Emulsifying needle or device
Protocol:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of Type II collagen solution and CFA.
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.
-
Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of Type II collagen solution and IFA.
-
Inject 100 µL of the booster emulsion intradermally at a site different from the primary injection.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema extending to the ankle; 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
This compound Administration
This compound is typically dissolved in a vehicle suitable for intraperitoneal injection.
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Dimethylacetamide (DMA), and Cremophor EL, or 0.5% carboxymethylcellulose)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Syringes and needles (27G or smaller)
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On each day of dosing, dilute the stock solution to the final desired concentration (e.g., 3, 10, or 20 mg/kg) in the final vehicle. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
-
Administration:
-
Prophylactic Dosing: Begin administration on day 0 or day 1 and continue until the end of the study.
-
Therapeutic Dosing: Begin administration after the mice have developed clear signs of arthritis (e.g., a clinical score of ≥ 2 for at least two consecutive days).
-
Administer the prepared this compound solution or vehicle control intraperitoneally (i.p.) twice daily (b.i.d.). The injection volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
Outcome Measures
a) Clinical Assessment:
-
As described in the CIA protocol, monitor arthritis scores and paw thickness regularly.
b) Histological Analysis:
-
At the end of the study, euthanize the mice and dissect the paws.
-
Fix the tissues in 10% neutral buffered formalin.
-
Decalcify the bones (e.g., using 10% EDTA).
-
Process and embed the tissues in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Safranin O staining can be used to specifically assess cartilage damage.
c) Cytokine Analysis:
-
Collect paw tissue or serum at the study endpoint.
-
For paw tissue, homogenize in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits or a multiplex bead-based assay.
d) NF-κB Activation Analysis:
-
Prepare nuclear extracts from paw tissue.
-
Assess the nuclear translocation of the p65 subunit of NF-κB using Western blotting or an NF-κB p65 transcription factor activity assay.
Conclusion
This compound is a valuable tool for investigating the role of the IKK-2/NF-κB pathway in the pathogenesis of rheumatoid arthritis. The protocols and data presented here provide a framework for designing and executing in vivo studies using the murine collagen-induced arthritis model. The dose-dependent efficacy of this compound in ameliorating disease severity, reducing pro-inflammatory cytokine production, and inhibiting NF-κB activation highlights its potential as a therapeutic agent for inflammatory arthritis.
References
- 1. Portico [access.portico.org]
- 2. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]
- 3. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Application Notes and Protocols: TPCA-1 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPCA-1, or 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent small molecule inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, including non-small cell lung cancer (NSCLC). This compound functions as a direct dual inhibitor of two critical signaling pathways implicated in cancer cell survival and proliferation: the Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in NSCLC cell lines, intended for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC by simultaneously targeting two key oncogenic signaling cascades:
-
Inhibition of the NF-κB Pathway: this compound is a well-established inhibitor of the IκB kinase (IKK) complex, particularly IKKβ.[2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.[4]
-
Inhibition of the STAT3 Pathway: this compound directly binds to the SH2 domain of STAT3, blocking its recruitment to upstream kinases like JAK2 and c-Src.[1][5] This prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue (Y705), which is essential for its dimerization, nuclear translocation, and DNA binding.[1][2][5] The inhibition of STAT3 signaling leads to the downregulation of target genes that promote cell cycle progression and survival, such as SOCS3.[2]
The dual inhibition of both NF-κB and STAT3 pathways by this compound results in a synergistic anti-tumor effect, making it a promising therapeutic agent for NSCLC, particularly in tumors harboring EGFR mutations where these pathways are often constitutively active.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various NSCLC cell lines.
Table 1: this compound IC50 Values in NSCLC Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Reference |
| HCC827 | NSCLC, Adenocarcinoma, EGFR mutant (del E746-A750) | ~1.5 | [2] |
| H1975 | NSCLC, Adenocarcinoma, EGFR mutant (L858R, T790M) | ~2.5 | [2] |
| A549 | NSCLC, Adenocarcinoma, KRAS mutant | >10 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for NF-κB and STAT3 Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and STAT3 pathways.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Y705), anti-STAT3, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis in NSCLC cells.
Materials:
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 4. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of TPCA-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TPCA-1, a potent IKK-2 and STAT3 inhibitor, in in vivo animal studies.
Introduction
This compound, with the chemical name 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a well-characterized small molecule inhibitor of IκB kinase 2 (IKK-2) with an IC50 of 17.9 nM.[1][2][3][4] By inhibiting IKK-2, this compound blocks the canonical NF-κB signaling pathway, a critical regulator of inflammatory responses.[3][5][6] Consequently, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][2][7] Additionally, this compound has been identified as a direct dual inhibitor of both IKKs and STAT3, further expanding its potential therapeutic applications in diseases with aberrant STAT3 signaling, such as certain cancers.[8][9]
These protocols are designed to provide a starting point for in vivo studies. Researchers should optimize these protocols for their specific animal models and experimental goals.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Murine Models
| Parameter | Recommendation | Reference Animal Model | Citation |
| Dosage Range | 3 - 20 mg/kg | Collagen-Induced Arthritis (CIA) in mice | [1][2] |
| 1 mg/kg | Sepsis-induced Acute Lung Injury (ALI) in mice | [10] | |
| 10 mg/kg | Non-Small Cell Lung Cancer (NSCLC) xenograft in mice | [7] | |
| Administration Route | Intraperitoneal (i.p.) | CIA, NSCLC | [1][2][7] |
| Intravenous (i.v.) | Chronic Periodontitis in mice | [11] | |
| Frequency | Twice daily (b.i.d.) | CIA | [1][2] |
| Daily | NSCLC | [7] | |
| Vehicle Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | General in vivo formulation | [1] |
| DMSO/DMA/Cremophor | CIA | [12] | |
| Corn oil and DMSO | General in vivo formulation | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Dosage (i.p., b.i.d.) | Effect on Disease Severity | Effect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | Citation |
| 3 mg/kg | Dose-dependent reduction | Significantly reduced | [1][2] |
| 10 mg/kg | Significant reduction, comparable to etanercept | Significantly reduced | [1][2] |
| 20 mg/kg | Significant reduction | Significantly reduced | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 40 mg/mL stock, dissolve 40 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.[1]
-
-
Working Solution Preparation (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the 40 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[1]
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Administration:
-
The final concentration of this example working solution is 2 mg/mL. Adjust the initial stock concentration or final volume to achieve the desired dosage for your animal's body weight.
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection). The recommended maximum volume for intraperitoneal injection in mice is 10-20 mL/kg.[13]
-
Protocol 2: Administration of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the prophylactic administration of this compound in a CIA mouse model.
Animal Model:
-
DBA/1 mice are commonly used for the CIA model.
Induction of Arthritis:
-
Induce arthritis according to established protocols, typically involving immunization with type II collagen emulsified in Complete Freund's Adjuvant.
Treatment Protocol:
-
Treatment Groups:
-
Vehicle control group (receiving the vehicle solution only).
-
This compound treatment groups (e.g., 3, 10, and 20 mg/kg).
-
Positive control group (e.g., etanercept at 4 mg/kg, i.p., every other day).[2]
-
-
Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for the clinical signs of arthritis (e.g., paw swelling, erythema) and score the disease severity.
-
At the end of the study, collect tissues (e.g., paws, spleen) for downstream analysis.
-
Analyze paw tissue for the nuclear localization of p65 (a subunit of NF-κB) and the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) using techniques such as immunohistochemistry, Western blotting, or ELISA.[1][2]
-
Assess collagen-induced T cell proliferation ex vivo from splenocytes.[1][2]
-
Mandatory Visualization
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK-β.
Caption: Experimental workflow for in vivo studies using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound | IκB Kinase | Tocris Bioscience [tocris.com]
- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of this compound-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
Optimizing NF-κB Inhibition with TPCA-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TPCA-1, a potent and selective inhibitor of IκB kinase β (IKKβ), for the effective inhibition of the NF-κB signaling pathway. This document outlines the mechanism of action, optimal treatment durations, and detailed experimental protocols to assist researchers in achieving consistent and reliable results.
Introduction to this compound
This compound, with the chemical name 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a well-characterized small molecule inhibitor of IKKβ, a critical kinase in the canonical NF-κB signaling cascade. By selectively targeting IKKβ, this compound prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB complex (typically a heterodimer of p65/RelA and p50) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes. Notably, some studies have also identified this compound as a dual inhibitor of both IKKβ and STAT3, highlighting its potential for broader therapeutic applications.[1][2][3][4]
Mechanism of Action of this compound in the NF-κB Pathway
The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1β. This activation leads to the recruitment and activation of the IKK complex, which then phosphorylates IκBα. This compound directly inhibits the catalytic activity of the IKKβ subunit, thereby blocking this crucial phosphorylation event.
Quantitative Data for this compound
The potency of this compound can vary depending on the experimental system. The following tables summarize key quantitative data for this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| IKKβ | Cell-free | 17.9 nM | [5][6] |
| IKKβ | In vitro kinase assay | ~900 nM | [7] |
| JAK1 | In situ kinase assay | 43.78 nM | [5] |
Table 2: Effective Concentrations and Treatment Durations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Duration | Outcome | Reference |
| HEK-293 | NF-κB Reporter Assay | <1 nM | Not Specified | Reduced NF-κB signaling | [8] |
| NSCLC (HCC827, H1975) | Proliferation Assay | Not specified | Not specified | Potent suppression | [4] |
| NSCLC (HCC827) | Apoptosis Assay | Not specified | 16 hours | Enhanced gefitinib-induced apoptosis | [1] |
| Glioma (U87) | p65 Nuclear Translocation | 2.5 - 5 µM | 2 hours (pre-incubation) | Blocked TNF-α induced translocation | [9] |
| Colon (HT29) | IκBα Phosphorylation | 20 µM | 1 hour (pre-incubation) | Inhibition of TNF-α induced phosphorylation | [10] |
| Colon (HT29) | IL-8 Production | 20 µM | 30 min (pre-incubation) + 6 hours (stimulation) | Inhibition of TNF-α induced IL-8 | [10] |
| ESCC (KYSE-450) | Apoptosis Assay | 0.5 - 4 µM | 48 hours | Dose-dependent induction of apoptosis | [11] |
| ESCC (KYSE-450) | Western Blot (p-IKKβ, p-p65) | 0.5 - 4 µM | 48 hours | Inhibition of phosphorylation | [12] |
| Pancreatic (HPAF-II) | Gene Expression (qRT-PCR) | 8 µM | 2 hours (pre-incubation) + 4 hours (stimulation) | Inhibition of IFN-α or TNF-α induced genes | [5] |
| BMDM | Western Blot (p-IKK) | 1 µM | Not specified | Inhibition of LPS-induced phosphorylation | [7] |
Experimental Protocols
To ensure reproducible results, detailed experimental protocols are provided below. A general experimental workflow is depicted in Diagram 2.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptome-based drug repositioning identifies this compound as a potential selective inhibitor of esophagus squamous carcinoma cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following TPCA-1 Treatment
Introduction
TPCA-1, also known as 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit.[1][2] By inhibiting IKKβ, this compound blocks the phosphorylation and subsequent degradation of IκBα, which is a critical step in the activation of the NF-κB signaling pathway.[2][3] This pathway is a key regulator of inflammatory responses, cell proliferation, and apoptosis.[3][4] Furthermore, studies have revealed that this compound also functions as a direct dual inhibitor of STAT3, blocking its phosphorylation and transcriptional activity.[4][5] Given its role in modulating these crucial cellular pathways, this compound is a compound of significant interest in drug development, particularly in oncology and inflammation research.[5][6]
Cell viability assays are essential tools for assessing the effects of chemical compounds like this compound on cell populations. These assays measure cellular metabolic activity, which is typically proportional to the number of viable cells.[7] Commonly used methods include the MTT, WST-1, and Resazurin assays. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The WST-1 and Resazurin assays offer the advantage of producing soluble formazan or a fluorescent product, respectively, simplifying the protocol.[8][9]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cultured cells using a colorimetric cell viability assay.
Signaling Pathway of this compound Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the mechanism of inhibition by this compound. In this pathway, stimuli such as TNF-α lead to the activation of the IKK complex. IKKβ, a component of this complex, phosphorylates IκBα, targeting it for degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. This compound directly inhibits the kinase activity of IKKβ, thereby preventing IκBα phosphorylation and keeping NF-κB sequestered in the cytoplasm.
Experimental Workflow
The general workflow for assessing cell viability after this compound treatment is a multi-step process that involves cell culture, compound treatment, viability measurement, and data analysis.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[10][11]
-
This compound powder (CAS 507475-17-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability assay kit (e.g., WST-1, MTT, or Resazurin-based kit)
-
Sterile, flat-bottom 96-well cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or fluorescence capabilities)
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is soluble in DMSO but insoluble in water. A concentrated stock solution should be prepared in DMSO and stored for future use.
-
Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 1.19 mL of DMSO.[12] Vortex until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the lyophilized powder at -20°C, desiccated.[12] Once in solution, store the aliquots at -20°C for up to 3 months or at -80°C for up to a year to maintain potency.[12][13]
Protocol 2: Cell Seeding and this compound Treatment
This protocol outlines the procedure for seeding cells and treating them with a range of this compound concentrations.
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration. The optimal cell number per well varies among cell lines and should be determined empirically (typically 5,000-20,000 cells/well).[14]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 12-24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
-
Preparation of this compound Dilutions:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a wide range of concentrations (e.g., from 100 µM down to 0.1 µM).
-
Vehicle Control: Prepare a medium solution containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or medium-only (for untreated control) to the respective wells. Each condition should be tested in triplicate.
-
Include wells with medium only (no cells) to serve as a blank for background subtraction.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: WST-1 Cell Viability Assay
This protocol is for the WST-1 assay, a popular choice due to its simplicity and sensitivity.[8]
-
Reagent Preparation: Prepare the WST-1 reagent according to the manufacturer's instructions. Typically, this involves thawing the reagent at room temperature.
-
Reagent Addition: At the end of the treatment period, add 10 µL of the WST-1 reagent to each well, including the blank controls.[15]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[16] The optimal incubation time depends on the cell type and density and should be determined by monitoring color development.
-
Measurement: Gently shake the plate for 1 minute to ensure a uniform color distribution. Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm) using a microplate reader. A reference wavelength of >600 nm can be used for background correction.
Note on Alternative Assays:
-
MTT Assay: After incubation with the MTT reagent (typically 3-4 hours), the medium must be removed, and a solubilizing agent (e.g., DMSO or a specialized MTT solvent) must be added to dissolve the insoluble formazan crystals before reading the absorbance at ~570 nm.[7][17]
-
Resazurin (alamarBlue) Assay: This is a fluorescence-based assay. After adding the resazurin solution and incubating for 1-4 hours, the fluorescence is measured with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9][18][19]
Data Analysis and Presentation
Calculating Percent Viability
-
Average Readings: Calculate the average absorbance/fluorescence reading for each set of triplicates.
-
Background Subtraction: Subtract the average absorbance/fluorescence of the blank (medium-only) wells from all other average readings.[17]
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
Determining the IC50 Value
The IC50 is the concentration of an inhibitor at which the response (in this case, cell viability) is reduced by half.[20][21]
-
Plot Data: Create a dose-response curve by plotting the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[14][22][23]
-
IC50 Calculation: The software will calculate the IC50 value from the fitted curve.[22][23]
Data Presentation Tables
Raw and processed data should be organized in clear, structured tables for easy interpretation and comparison.
Table 1: Example of Raw Absorbance Data (450 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| Blank (No Cells) | 0.052 | 0.050 | 0.051 | 0.051 |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.201 | 1.235 | 1.218 | 1.218 |
| 1 | 0.987 | 1.012 | 0.999 | 0.999 |
| 10 | 0.654 | 0.678 | 0.662 | 0.665 |
| 100 | 0.152 | 0.168 | 0.159 | 0.160 |
Table 2: Calculated Percent Viability and IC50 Value
| Cell Line | Treatment Duration | IC50 (µM) |
|---|---|---|
| Cell Line A | 48 hours | 8.5 |
| Cell Line B | 48 hours | 15.2 |
| Cell Line C | 48 hours | 3.1 |
| This compound (µM) | Average Absorbance (Corrected) | % Viability | Std. Deviation |
| 0 (Vehicle) | 1.220 | 100.0% | 1.67% |
| 0.1 | 1.167 | 95.7% | 1.72% |
| 1 | 0.948 | 77.7% | 1.25% |
| 10 | 0.614 | 50.3% | 1.20% |
| 100 | 0.109 | 8.9% | 0.82% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contamination of culture medium.[24]- High concentration of phenol red or serum in the medium.- Spontaneous reduction of the assay reagent.[25] | - Use fresh, sterile medium and reagents.- Use serum-free medium during the assay incubation period.- Minimize exposure of reagents to light.[25]- Test for chemical interference by incubating the compound with the reagent in cell-free wells.[25] |
| Low Signal or Low Sensitivity | - Cell number is too low.- Incubation time with the viability reagent is too short.- Cells are not metabolically active. | - Optimize cell seeding density for your specific cell line.- Increase the incubation time with the viability reagent.- Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| High Variability between Replicates | - Uneven cell distribution in wells.- Inaccurate pipetting.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding and mix gently after plating.- Use a calibrated multichannel pipette.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected IC50 Values | - this compound stock solution degradation.- Incorrect serial dilutions.- The chosen cell line is resistant to this compound. | - Use freshly prepared or properly stored aliquots of this compound.[12][13]- Double-check all dilution calculations and pipetting.- Verify the results with a different cell viability assay or a positive control inhibitor. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. broadpharm.com [broadpharm.com]
- 8. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 9. tribioscience.com [tribioscience.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]
- 12. This compound | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IC50 determination and cell viability assay [bio-protocol.org]
- 15. takarabio.com [takarabio.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. labbox.es [labbox.es]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. youtube.com [youtube.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TPCA-1 in Ex Vivo T Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T cell activation and subsequent proliferation are central processes in the adaptive immune response. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of these events, controlling the transcription of numerous genes essential for cell survival, differentiation, and proliferation[1]. The IκB kinase (IKK) complex, particularly its catalytic subunit IKK-β (also known as IKK-2), is a key upstream activator of the canonical NF-κB pathway[2]. TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor of IKK-β, making it a valuable tool for investigating the role of the NF-κB pathway in immune cell function[3][4]. These application notes provide a comprehensive guide to using this compound for studying T cell proliferation ex vivo.
Mechanism of Action
This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of IKK-β[4]. In resting T cells, NF-κB transcription factors (typically the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα[2]. Upon T cell receptor (TCR) and CD28 co-stimulation, a signaling cascade leads to the activation of the IKK complex. Activated IKK-β then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those required for T cell proliferation and cytokine production[2][5]. By inhibiting IKK-β, this compound prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation and downstream signaling events.
It is important for researchers to note that this compound has also been reported to inhibit other kinases, which may contribute to its overall cellular effects. Notably, it can inhibit Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling[6].
Data Presentation: this compound Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against its primary target and other cellular activities. Note that a specific IC₅₀ for T cell proliferation has not been extensively reported, and empirical determination is recommended.
| Target / Process | IC₅₀ Value | System | Reference(s) |
| IKK-β (IKK-2) | 17.9 nM | Cell-free (human) | [3][4] |
| IKK-α (IKK-1) | 400 nM | Cell-free (human) | [4] |
| JNK3 | 3600 nM (3.6 µM) | Cell-free | [4] |
| JAK1 | 43.78 nM | Cell-free (human) | [6] |
| TNF-α Production | 170 nM | LPS-stimulated human monocytes | [3][4] |
| IL-6 Production | 290 nM | LPS-stimulated human monocytes | [3][4] |
| IL-8 Production | 320 nM | LPS-stimulated human monocytes | [3][4] |
| T Cell Proliferation | Not Reported | Ex vivo (mouse, collagen-induced) | [3][4] |
Note: While a specific IC₅₀ for T cell proliferation is not available, in vivo administration of this compound at 10-20 mg/kg has been shown to significantly decrease subsequent ex vivo collagen-induced T cell proliferation[3][4]. Based on cellular IC₅₀ values for cytokine inhibition, a starting concentration range of 10 nM to 10 µM is recommended for dose-response studies.
Experimental Workflow: Ex Vivo T Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on T cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution measured by flow cytometry.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Loss of PKCθ, Bcl10, or Malt1 selectively impairs proliferation and NF-κB activation in the CD4+ T cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Recommended Storage and Handling of Lyophilized TPCA-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPCA-1 is a potent and selective small molecule inhibitor of IκB kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway.[1][2][3] It has been demonstrated to block the production of pro-inflammatory cytokines and has shown efficacy in animal models of inflammatory diseases.[1][3] Furthermore, this compound has been identified as a dual inhibitor, also targeting the STAT3 signaling pathway by preventing the recruitment of STAT3 to upstream kinases.[1][4] Given its therapeutic potential, ensuring the stability and integrity of lyophilized this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed recommendations for the storage, handling, and quality control of lyophilized this compound.
Recommended Storage Conditions
Proper storage of lyophilized this compound is essential to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Condition | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 24 - 36 months | Store in a desiccated environment.[1][2] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solution (DMSO) | -20°C | Up to 3 - 6 months | Aliquot to avoid multiple freeze-thaw cycles.[1] |
| -80°C | Up to 1 year | For longer-term storage of stock solutions.[2][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from lyophilized this compound powder.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 1.19 mL of DMSO.[1] For other concentrations, use the following formula: Volume (mL) = [Mass (mg) / (Molecular Weight of this compound * Desired Concentration (mM))] * 1000 (Molecular Weight of this compound = 279.3 g/mol )[1]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
Protocol 2: Quality Control - Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. Specific parameters may require optimization.
Principle: A reversed-phase HPLC method can separate this compound from its impurities based on their hydrophobicity. The peak area of this compound can be used to determine its purity relative to any degradation products.
Materials and Equipment:
-
This compound sample (reconstituted)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or other suitable modifier
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used for small molecules.
-
Gradient: Start with a high aqueous percentage and ramp up the acetonitrile concentration to elute compounds of increasing hydrophobicity.
-
Detection: Determine the optimal UV wavelength for detecting this compound (e.g., by scanning with a diode array detector).
-
Forced Degradation: To ensure the method is "stability-indicating," subject this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
-
-
Sample Preparation: Dilute the reconstituted this compound stock solution in the initial mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
Calculate the purity of this compound by dividing the peak area of the main this compound peak by the total area of all peaks (this compound + degradation products) and multiplying by 100.
-
A significant decrease in the purity of a stored sample compared to a freshly prepared sample indicates degradation.
-
Protocol 3: Quality Control - Assessment of this compound Bioactivity
This protocol describes a cell-based assay to confirm the biological activity of this compound by measuring its ability to inhibit NF-κB activation.
Principle: this compound inhibits the IKK-β-mediated phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB. This can be quantified by measuring the levels of phosphorylated IκBα or by assessing the nuclear localization of p65.
Materials:
-
A suitable cell line that shows robust NF-κB activation (e.g., HeLa, HEK293, or macrophage cell lines like RAW 264.7)
-
Cell culture medium and supplements
-
NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
This compound (freshly prepared and stored samples)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer and protease/phosphatase inhibitors
-
Antibodies for Western blotting (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, and a loading control like anti-β-actin)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Reagents and equipment for immunofluorescence (optional)
Procedure (Western Blotting for phospho-IκBα):
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the stored this compound and a freshly prepared this compound (as a positive control) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against phospho-IκBα.
-
Strip and re-probe the membrane with an antibody against total IκBα and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities. A potent this compound sample will show a dose-dependent decrease in the level of phospho-IκBα upon stimulation.
-
Compare the inhibitory activity of the stored this compound to the freshly prepared sample to assess any loss of potency.
-
Signaling Pathways
Experimental Workflow
References
- 1. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Identifying and minimizing TPCA-1 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing off-target effects of TPCA-1, a potent IKK-β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of I-kappa-B kinase 2 (IKK-2 or IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1] It functions as an ATP-competitive inhibitor.[1]
Q2: What are the known major off-targets of this compound?
This compound is also a known dual inhibitor of STAT3, blocking its recruitment to upstream kinases by docking into the SH2 domain of STAT3.[2] Additionally, it has been shown to directly inhibit Janus kinase 1 (JAK1).
Q3: What is the selectivity profile of this compound against related kinases?
This compound exhibits selectivity for IKK-β over other kinases. For instance, it is approximately 22-fold more selective for IKK-2 than for IKK-1.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| IKK-2 (IKKβ) | 17.9 | Cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1] |
| IKK-1 (IKKα) | 400 | Cell-free assay.[1] |
| JNK3 | 3600 | Cell-free assay.[1] |
| JAK1 | 43.78 | In situ kinase activity assay with recombinant human JAK1. |
Table 2: Cellular Activity of this compound
| Process/Cell Line | IC50 (nM) | Assay Type |
| TNF-α production (human monocytes) | 170 | Lipopolysaccharide-induced cytokine production assay.[1] |
| IL-6 production (human monocytes) | 290 | Lipopolysaccharide-induced cytokine production assay.[1] |
| IL-8 production (human monocytes) | 320 | Lipopolysaccharide-induced cytokine production assay.[1] |
Troubleshooting Guide
Issue 1: Unexpected cell toxicity or apoptosis at concentrations intended to only inhibit NF-κB.
-
Possible Cause: This could be due to the off-target inhibition of STAT3, which is involved in cell survival and proliferation.[2] At higher concentrations, the anti-proliferative effects of STAT3 inhibition may become more pronounced.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for cell viability in your specific cell line to identify a concentration that inhibits NF-κB with minimal impact on viability.
-
Use a rescue experiment: If your phenotype is thought to be solely due to NF-κB inhibition, try to rescue the effect by activating a downstream component of the NF-κB pathway.
-
Validate with a more selective IKK-β inhibitor: If available, compare the results with another IKK-β inhibitor that has a different off-target profile.
-
Assess STAT3 phosphorylation: Perform a western blot to check the phosphorylation status of STAT3 at your working concentration of this compound.
-
Issue 2: Lack of expected inhibitory effect on the NF-κB pathway.
-
Possible Cause:
-
Compound instability: this compound, like many small molecules, can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Cellular context: The efficacy of this compound can be cell-type dependent. Some cell lines may have compensatory signaling pathways.
-
Experimental conditions: Suboptimal concentrations or incubation times may not be sufficient to inhibit IKK-β.
-
-
Troubleshooting Steps:
-
Confirm compound activity: Use a fresh stock of this compound and consider verifying its activity in a well-established positive control cell line.
-
Optimize concentration and time: Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.
-
Verify target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to IKK-β in your cells.
-
Assess upstream and downstream markers: Use western blotting to check the phosphorylation of IκBα and the nuclear translocation of p65 to pinpoint where the pathway blockade might be failing.
-
Issue 3: Observing effects on interferon (IFN) signaling pathways.
-
Possible Cause: This is likely due to the off-target inhibition of JAK1, which is a key mediator of interferon signaling. This compound has been shown to inhibit IFN-induced gene expression.[1]
-
Troubleshooting Steps:
-
Measure STAT1/STAT2 phosphorylation: After IFN stimulation in the presence of this compound, assess the phosphorylation status of STAT1 and STAT2 by western blot.
-
Use a specific JAK1 inhibitor: Compare the effects of this compound to a more selective JAK1 inhibitor to delineate the effects of IKK-β versus JAK1 inhibition.
-
Analyze expression of interferon-stimulated genes (ISGs): Use qRT-PCR to measure the expression of ISGs to quantify the impact of this compound on this pathway.
-
Experimental Protocols
Protocol 1: In Vitro IKK-β Kinase Assay (TR-FRET)
This protocol is adapted from a standard time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound for IKK-β.
-
Materials:
-
Recombinant human IKK-2 (N-terminal GST-tagged)
-
GST-IκBα substrate
-
Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM CHAPS, pH 7.4, with 1 mM DTT and 0.01% w/v BSA)
-
This compound stock solution in DMSO
-
ATP
-
EDTA
-
Detection Reagent (Buffer with anti-phosphoserine-IκBα-32/36 antibody labeled with a europium chelate and an allophycocyanin-labeled anti-GST antibody)
-
384-well plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of IKK-2 (5 nM final concentration) diluted in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing GST-IκBα substrate (25 nM final) and ATP (1 µM final) in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 5 µL of 50 mM EDTA.
-
Add 5 µL of the detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).
-
Calculate the ratio of the 665 nm signal to the 620 nm signal and plot the results against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol allows for the assessment of this compound's effect on the phosphorylation of IκBα and the total levels of NF-κB p65.
-
Materials:
-
Cell line of interest
-
This compound
-
TNF-α or other NF-κB stimulus
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Off-target inhibition of the JAK/STAT pathway by this compound.
Caption: General experimental workflow for assessing this compound effects.
References
Optimizing TPCA-1 dosage for maximum efficacy and low toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of TPCA-1 for maximum efficacy and minimal toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of IκB kinase 2 (IKK-2), a key enzyme in the NF-κB signaling pathway.[1][2] By inhibiting IKK-2, this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[2] Additionally, this compound has been identified as a direct dual inhibitor of STAT3, blocking its phosphorylation and transactivation.[3][4][5] This dual activity allows this compound to modulate two critical pathways involved in inflammation and cell proliferation.
Q2: What is a good starting concentration for in vitro experiments?
A2: A common starting concentration for in vitro experiments ranges from 0.1 µM to 10 µM.[4][6] The optimal concentration will be cell-type and assay-dependent. For example, this compound inhibits the production of TNF-α, IL-6, and IL-8 in human monocytes with IC50 values between 170 nM and 320 nM.[1][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is a typical dosage range for in vivo animal studies?
A3: In murine models, prophylactic administration of this compound has been shown to be effective in a dose-dependent manner at 3, 10, and 20 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).[1][7] For therapeutic administration, a higher dose of 20 mg/kg (i.p., b.i.d.) was required to significantly reduce disease severity in a collagen-induced arthritis model.[7] Another study in a non-small cell lung cancer xenograft model used a daily intraperitoneal injection of 10 mg/kg.[5][6] The route of administration and dosing frequency are critical parameters to optimize for each animal model.
Q4: What are the known toxicities associated with this compound?
A4: While specific, comprehensive toxicity studies are not detailed in the provided search results, the dose-escalation studies in animals aim to establish a maximum tolerated dose.[8][9] It is crucial to conduct thorough toxicity assessments in your own models. These can include monitoring animal weight, behavior, and performing histological analysis of major organs. In vitro, high concentrations of any compound can lead to off-target effects and cytotoxicity. Therefore, it is important to assess cell viability alongside your functional assays.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in DMSO.[10] For a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 1.19 mL of DMSO.[10] It is recommended to store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[10] For in vivo studies, further dilution in vehicles like PEG300, corn oil, or a combination of DMSO, PEG300, Tween80, and ddH2O may be necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent this compound concentration due to improper mixing or degradation. 3. Variability in incubation times. | 1. Use cells within a consistent passage number range and seed at a standardized density. 2. Ensure complete dissolution of this compound in DMSO and vortex before each use. Prepare fresh dilutions from a frozen stock for each experiment. 3. Use a calibrated timer and standardize all incubation steps. |
| High background in assays | 1. Contamination of cell cultures. 2. Non-specific binding of antibodies in immunoassays. 3. Autofluorescence of the compound. | 1. Regularly test for mycoplasma and other contaminants. 2. Optimize antibody concentrations and include appropriate blocking steps. 3. Run a "compound only" control to assess background fluorescence. |
| Unexpected cell death or low viability | 1. this compound concentration is too high for the specific cell line. 2. Solvent (DMSO) toxicity. 3. Extended incubation time. | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50). 2. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and include a vehicle control. 3. Optimize the incubation time; shorter durations may be sufficient to observe the desired effect without inducing toxicity. |
| No observable effect of this compound | 1. this compound concentration is too low. 2. The target pathway (NF-κB or STAT3) is not activated in your model system. 3. The compound has degraded. | 1. Increase the concentration of this compound. Refer to the dose-response data in the tables below. 2. Confirm pathway activation using a positive control (e.g., TNF-α or LPS for NF-κB, IL-6 for STAT3). 3. Use a fresh aliquot of this compound stock solution. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Assay | Cell Type | IC50 / Effective Concentration | Reference |
| IKK-2 | Cell-free kinase assay | - | 17.9 nM | [1][7] |
| IKK-1 | Cell-free kinase assay | - | 400 nM | [1] |
| JNK3 | Cell-free kinase assay | - | 3600 nM | [1] |
| TNF-α production | LPS-stimulated human monocytes | Human peripheral blood monocytes | 170 nM | [1][4][7] |
| IL-6 production | LPS-stimulated human monocytes | Human peripheral blood monocytes | 290 nM | [1][4] |
| IL-8 production | LPS-stimulated human monocytes | Human peripheral blood monocytes | 320 nM | [1][2] |
| STAT3 Phosphorylation | IL-6 or IFN-α stimulation | 293T cells | 100 - 500 nM | [5] |
| Cell Proliferation | - | HCC827 and H1975 cells (NSCLC) | Effective at 0-10 µM | [4][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Administration Route | Observed Effect | Reference |
| Murine Collagen-Induced Arthritis (Prophylactic) | 3, 10, or 20 mg/kg, b.i.d. | Intraperitoneal (i.p.) | Dose-dependent reduction in disease severity. | [1][7] |
| Murine Collagen-Induced Arthritis (Therapeutic) | 20 mg/kg, b.i.d. | Intraperitoneal (i.p.) | Significant reduction in disease severity. | [1][7] |
| NSCLC with EGFR mutation Xenograft | 10 mg/kg, daily | Intraperitoneal (i.p.) | Inhibited tumor growth and potentiated the effect of ZD1839. | [5][6] |
| Sepsis-induced Acute Lung Injury | 1 mg/kg | Intravenous (i.v.) | Reduced infiltration of inflammatory cells when delivered via nanoparticles. | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay
-
Cell Seeding: Plate human peripheral blood monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Seeding and Starvation: Seed HEK-293T cells in a 6-well plate. Once they reach 70-80% confluency, starve the cells in serum-free medium for 12-16 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2 µM) for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-6 (50 ng/mL) or IFN-α (2500 U/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound dual inhibitory signaling pathway.
Caption: Experimental workflow for dose-response analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of this compound-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TPCA-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to TPCA-1 in cancer cell lines.
Troubleshooting Guide
Issue 1: Cells are showing little to no response to this compound treatment.
Possible Cause 1: Intrinsic Resistance of the Cell Line.
Some cancer cell lines exhibit intrinsic resistance to this compound. For example, the A549 non-small cell lung cancer (NSCLC) cell line has been shown to be less sensitive to this compound compared to other NSCLC cell lines like HCC827 and H1975. This can be due to the activation of alternative survival pathways that are not dependent on NF-κB or STAT3 signaling.
Suggested Solution: Cell Line Selection and Combination Therapy.
-
Cell Line Profiling: If possible, screen a panel of cell lines to determine their baseline sensitivity to this compound.
-
Combination Therapy: Consider combining this compound with other targeted therapies. A well-documented synergistic effect is observed when combining this compound with tyrosine kinase inhibitors (TKIs) like gefitinib in EGFR-mutant NSCLC cells.[1][2] this compound can counteract the TKI-induced activation of STAT3, a known resistance mechanism to TKIs.[1]
Logical Workflow for Investigating Intrinsic Resistance
Caption: Workflow for addressing intrinsic resistance to this compound.
Possible Cause 2: Suboptimal Experimental Conditions.
Incorrect drug concentration, incubation time, or issues with the compound's stability can lead to a lack of observable effect.
Suggested Solution: Optimization of Experimental Parameters.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line.
-
Time-Course Experiment: Assess the effect of this compound at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Compound Quality: Ensure the this compound compound is of high purity and has been stored correctly to maintain its activity.
Issue 2: Cells initially respond to this compound but develop resistance over time.
Possible Cause: Acquired Resistance through Activation of Bypass Pathways.
Prolonged treatment with a targeted agent can lead to the selection of a resistant cell population that has activated alternative survival signaling pathways to bypass the inhibited pathway. In the case of this compound, this could involve the upregulation of pathways like the PI3K/Akt/mTOR pathway, which can also promote cell survival and proliferation.
Suggested Solution: Combination Therapy and Monitoring of Resistance Markers.
-
Combination Therapy: A combination approach is often effective in preventing or overcoming acquired resistance.[3][4] Combining this compound with an inhibitor of a potential bypass pathway (e.g., a PI3K inhibitor) could be a viable strategy.
-
Monitoring Biomarkers: Periodically assess the activation status of key signaling proteins in your cell line model during long-term treatment. This can be done by performing Western blots for phosphorylated forms of proteins in pathways like Akt and ERK.
Signaling Pathway Diagram: this compound Action and Potential Bypass Mechanism
Caption: this compound inhibits NF-κB and STAT3 pathways, but resistance can emerge through activation of bypass pathways like PI3K/Akt.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets two key signaling proteins: IκB kinase β (IKKβ) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] By inhibiting IKKβ, this compound blocks the activation of the NF-κB pathway.[5] By inhibiting STAT3, it prevents its phosphorylation and subsequent activation.[1][2] Both the NF-κB and STAT3 pathways are crucial for cell proliferation, survival, and inflammation in many cancers.
Q2: Which cancer cell lines are known to be sensitive or resistant to this compound?
A2: Sensitivity to this compound can vary between cell lines. For instance, in non-small cell lung cancer (NSCLC), cell lines with EGFR mutations such as HCC827 and H1975 are sensitive to this compound. In contrast, the A549 NSCLC cell line, which has a KRAS mutation, shows little effect from this compound treatment, indicating a degree of resistance.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. A good starting point for a dose-response curve would be to use a range of concentrations from 0.1 µM to 10 µM. For example, in HCC827 and H1975 cells, potent suppression of proliferation is observed in this range.
Q4: How can I overcome resistance to this compound in my experiments?
A4: A highly effective strategy is to use this compound in combination with other targeted therapies. For EGFR-mutant NSCLC, combining this compound with an EGFR tyrosine kinase inhibitor (TKI) like gefitinib has shown a synergistic effect in overcoming TKI resistance, which is often mediated by STAT3 activation.[1][2] This suggests that a combination approach can be powerful in preventing the emergence of resistance.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent inhibitor of IKKβ and STAT3, some studies have suggested that it can also inhibit other kinases at higher concentrations. For example, it has been reported to inhibit Janus kinase 1 (JAK1) with an IC50 of 43.78 nM.[6] It is important to consider potential off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor.
Data Presentation
Table 1: Comparative Sensitivity of NSCLC Cell Lines to this compound
| Cell Line | Key Mutations | Relative Sensitivity to this compound | Reference |
| HCC827 | EGFR (del E746-A750) | Sensitive | |
| H1975 | EGFR (L858R, T790M) | Sensitive | |
| A549 | KRAS (G12S) | Resistant |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot for Phosphorylated STAT3 and IKKβ
This protocol is a general guideline for Western blotting.
Objective: To assess the effect of this compound on the activation of STAT3 and IKKβ.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-IKKα/β (Ser176/180), anti-IKKβ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB Reporter Assay
This protocol is based on commercially available luciferase reporter assay systems.[2][4][7][8]
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cancer cell line stably or transiently expressing an NF-κB luciferase reporter construct
-
This compound
-
TNF-α (as a positive control for NF-κB activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TPCA-1 Incubation Times
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting TPCA-1 incubation times for different cell types. This compound is a selective inhibitor of IκB kinase 2 (IKK-2) and a dual inhibitor of STAT3, making it a potent modulator of the NF-κB and STAT3 signaling pathways.[1][2][3] The optimal incubation time with this compound is critical for achieving desired experimental outcomes and can vary significantly depending on the cell type, the biological process under investigation, and the specific experimental assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of IKK-2, a key kinase in the canonical NF-κB signaling pathway.[1][4] By inhibiting IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB transcription factor sequestered in the cytoplasm, thereby inhibiting its activity.[4][5] Additionally, this compound has been identified as a direct dual inhibitor of both IKK and STAT3, blocking STAT3 recruitment to upstream kinases.[2][3]
Q2: Why is it necessary to adjust this compound incubation times for different cell types?
A2: The optimal incubation time for this compound can vary due to several factors inherent to different cell types, including:
-
Metabolic Rate: Cells with higher metabolic rates may process or degrade the compound more quickly, potentially requiring shorter and more potent incubation times.
-
Receptor Expression and Pathway Activation: The basal level of NF-κB and STAT3 pathway activation can differ between cell lines, influencing the time required for this compound to exert its inhibitory effect.
-
Cellular Proliferation Rate: The rate of cell division can impact the apparent efficacy of a compound over time.
-
Experimental Endpoint: The time required to observe an effect will depend on the biological event being measured. For example, inhibiting protein phosphorylation may occur within minutes to a few hours, while observing changes in gene expression or cell viability may require longer incubation periods of 24 to 48 hours.[6]
Q3: What are some common starting points for this compound incubation times?
A3: Based on published studies, here are some general starting points. However, these should always be optimized for your specific cell type and experiment.
-
Short-term Inhibition of Signaling (e.g., Western Blot for phosphorylation): 15 minutes to 4 hours. For instance, in some cell lines, phospho-STAT3 was almost completely abrogated as early as 15 minutes after this compound treatment.[3] Pre-treatment for 2 hours prior to stimulation is also a common practice.[7][8]
-
Gene Expression Analysis (e.g., qRT-PCR): 4 to 24 hours.
-
Cell Viability, Proliferation, or Apoptosis Assays: 24 to 72 hours. For example, studies on esophageal squamous carcinoma cells (ESCC) have used 48-hour incubations to assess apoptosis.[6]
-
Functional Assays (e.g., cytokine production): 1 to 24 hours. In human peripheral blood monocytes, a 24-hour incubation was used to measure the inhibition of LPS-induced cytokine production.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short. | Increase the incubation time in a step-wise manner (e.g., try 6, 12, 24, and 48 hours). |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| The NF-κB or STAT3 pathway is not significantly active in your cell model. | Confirm pathway activation using a positive control (e.g., TNF-α or IL-6 stimulation). | |
| Cell density is too high, leading to rapid depletion of the compound. | Optimize cell seeding density. | |
| High levels of cell death or toxicity | Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment to identify the window of maximal inhibition with minimal toxicity. |
| This compound concentration is too high. | Lower the concentration of this compound. | |
| Off-target effects. | Ensure the observed phenotype is specific by using appropriate controls, such as a less active analog or a different inhibitor of the same pathway. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent cell health or density at the time of treatment. | Standardize cell culture and seeding protocols. | |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C to avoid multiple freeze-thaw cycles.[10] |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for this compound in a new cell line or for a specific experimental endpoint.
-
Determine the Optimal Concentration (Dose-Response):
-
Plate cells at the desired density for your endpoint assay.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed, intermediate incubation time (e.g., 24 hours).
-
Measure your desired endpoint (e.g., inhibition of p65 phosphorylation, reduction in cell viability).
-
Select the lowest concentration that gives the maximal desired effect for subsequent time-course experiments.
-
-
Perform a Time-Course Experiment:
-
Plate cells at the desired density.
-
Treat cells with the predetermined optimal concentration of this compound.
-
Harvest or analyze cells at multiple time points (e.g., 1, 4, 8, 12, 24, 48 hours).
-
Measure your desired endpoint at each time point.
-
Plot the results to determine the incubation time that yields the optimal balance between the desired inhibitory effect and minimal cytotoxicity.
-
Quantitative Data Summary
The following table summarizes reported incubation times and concentrations for this compound across various cell types and assays. This data should be used as a starting point for your own optimization.
| Cell Type | Assay Type | This compound Concentration | Incubation Time | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Cytotoxicity Assay | Not specified | 24 hours | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Functional Assay (inhibition of inflammatory response) | 0.5 µM | 1 hour | [1] |
| Human Glioma Cells (U87, MT330) | Gene Expression (ISGs) | 5 µM | 2 hours pre-treatment, then 5 hours with IFN | [8] |
| Human Non-Small Cell Lung Cancer (NSCLC) Cells (HCC827, H1975) | Proliferation Assay | 0 - 10 µM | 0.5 - 2 hours | [9] |
| Esophageal Squamous Carcinoma Cells (KYSE-450) | Apoptosis Analysis | 0, 0.5, 1, 2, 4 µM | 48 hours | [6] |
| Esophageal Squamous Carcinoma Cells (KYSE-450) | Western Blot Analysis | 0, 0.5, 1, 2, 4 µM | 48 hours | [6] |
| Human Pancreatic Cancer Cells (HPAF-II) | Gene Expression | 8 µM | 2 hours pre-treatment, then 4 hours with stimulus | [7] |
| Human Peripheral Blood Monocytes | Cytokine Production (TNF-α, IL-6, IL-8) | 0 - 10 µM | ~24 hours | [9] |
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound inhibits both the NF-κB and STAT3 signaling pathways.
Experimental Workflow for Optimizing Incubation Time
Caption: A logical workflow for determining the optimal this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome-based drug repositioning identifies this compound as a potential selective inhibitor of esophagus squamous carcinoma cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Unveiling the Kinase Selectivity of TPCA-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TPCA-1, a potent inhibitor of IκB kinase 2 (IKK-2), plays a crucial role in modulating the NF-κB signaling pathway, a key regulator of inflammatory responses. Understanding its cross-reactivity with other kinases is paramount for accurate experimental design and therapeutic development. This guide provides an objective comparison of this compound's performance against its primary target and known off-target kinases, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of this compound
This compound is a highly potent inhibitor of IKK-2, with a reported half-maximal inhibitory concentration (IC50) of 17.9 nM in cell-free assays.[1][2] Its selectivity against the closely related IKK-1 is approximately 22-fold lower, with a reported IC50 of 400 nM.[1][2] Further studies have revealed off-target activity against other kinases, including c-Jun N-terminal kinase 3 (JNK3) and Janus kinase 1 (JAK1). The inhibitory potency of this compound against these and other kinases is summarized in the table below.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IKK-2 | Reference |
| IKK-2 | 17.9 | 1 | [1][2] |
| IKK-1 | 400 | ~22 | [1][2] |
| JNK3 | 3600 | ~201 | [2] |
| JAK1 | 43.78 | ~2.4 | [3] |
Comparison with Alternative IKK-2 Inhibitors
Several other small molecule inhibitors targeting IKK-2 have been developed. A comparison of their reported potencies provides a broader context for evaluating this compound's performance.
| Inhibitor | IKK-2 IC50 (nM) | IKK-1 IC50 (nM) | Reference |
| This compound | 17.9 | 400 | [1][2] |
| BMS-345541 | 300 | 4000 | [4] |
| LY2409881 | 30 | >300 (10-fold selective) | [4] |
| IKK-16 | 40 | 200 | [4] |
| SC-514 | 3000-12000 | >12000 | [4] |
| PHA-408 | Not Reported | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's activity and the methods used to assess its cross-reactivity, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for in vitro kinase inhibition assays.
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
IKK-2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantifies IKK-2 activity by measuring the phosphorylation of a substrate, leading to a FRET signal.
Materials:
-
Recombinant human IKK-2 enzyme
-
GST-tagged IκBα substrate
-
ATP
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
TR-FRET Detection Reagents (e.g., Terbium-labeled anti-phospho-IκBα antibody and a fluorescently labeled anti-GST antibody)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of IKK-2 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho-IκBα antibody and acceptor-labeled anti-GST antibody).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at two wavelengths, e.g., ~620 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro JAK1 Kinase Assay (Luminescent ADP Detection)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human JAK1 enzyme
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
This compound (or other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
Add the diluted this compound or vehicle control to the wells of a white opaque plate.
-
Add the JAK1 enzyme and the peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for a specified time (e.g., 40 minutes) at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the signal from control wells and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]
Conclusion
This compound is a potent and selective inhibitor of IKK-2. While it demonstrates significant selectivity over the closely related IKK-1, it exhibits cross-reactivity with other kinases, notably JAK1. Researchers and drug development professionals should consider these off-target effects when designing experiments and interpreting results. The provided experimental protocols offer a framework for independently verifying the inhibitory profile of this compound and comparing its performance against alternative IKK-2 inhibitors. A comprehensive kinome scan of this compound would provide a more complete picture of its selectivity and is a recommended area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming TPCA-1's Dual Inhibitory Action on NF-κB and STAT3 Signaling in Novel Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the dual inhibitory efficacy of TPCA-1 on the NF-κB and STAT3 signaling pathways in new cell lines. It offers a comparative analysis with alternative inhibitors, detailed experimental protocols, and a clear presentation of quantitative data to support your research and development efforts.
Introduction: The Dual Threat of NF-κB and STAT3 in Cancer
The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) are pivotal regulators of cellular processes, including inflammation, proliferation, and survival.[1] Their constitutive co-activation is a hallmark of numerous malignancies, contributing to tumor progression, therapeutic resistance, and a poor prognosis. This aberrant signaling crosstalk makes the simultaneous inhibition of both pathways an attractive therapeutic strategy.
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) has emerged as a potent small molecule inhibitor targeting both pathways. It directly inhibits the IκB kinase β (IKKβ), a key component in the canonical NF-κB signaling cascade, and also binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This guide outlines the methodologies to confirm this dual action in new cancer cell lines and compares its performance against other well-established inhibitors of these pathways.
Comparative Analysis of Pathway Inhibitors
To rigorously evaluate the efficacy and specificity of this compound, it is essential to compare its performance with other commercially available inhibitors that target either the NF-κB or STAT3 pathway.
Table 1: Comparison of IC50 Values for NF-κB Pathway Inhibitors
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| This compound | IKKβ | HUVEC | ~10 | [2] |
| Bay 11-7085 | IκBα Phosphorylation | Ramos | 0.7 | [3] |
| HUVEC | 10 | [2] | ||
| BMS-345541 | IKKβ | SK-MEL-5 | ~1-10 | [4] |
Table 2: Comparison of IC50 Values for STAT3 Pathway Inhibitors
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| This compound | STAT3 (SH2 Domain) | - | - | - |
| Stattic | STAT3 (SH2 Domain) | Hep G2 | 2.94 | [5] |
| Bel-7402 | 2.5 | [5] | ||
| SMMC-7721 | 5.1 | [5] | ||
| CCRF-CEM | 3.188 | [6] | ||
| Jurkat | 4.89 | [6] | ||
| S3I-201 (NSC 74859) | STAT3 (DNA Binding) | MDA-MB-435 | ~100 | [7] |
| MDA-MB-453 | ~100 | [7] | ||
| MDA-MB-231 | ~100 | [7] | ||
| Osteosarcoma Lines | 31.89 - 66.05 | [8][9] |
Selection of New Cell Lines for Validation
The confirmation of this compound's dual inhibitory action should be performed in cell lines with known constitutive activation of both NF-κB and STAT3 pathways. Based on published literature, the following cancer types and their respective cell lines are recommended for investigation:
-
Pancreatic Cancer: Characterized by aggressive growth and therapy resistance, often driven by both NF-κB and STAT3.[10][11][12][13][14]
-
Recommended Cell Lines: PANC-1, MIA PaCa-2, AsPC-1
-
-
Glioblastoma: The most lethal primary brain tumor, where NF-κB and STAT3 are key drivers of malignancy.[15][16][17][18][19]
-
Recommended Cell Lines: U-87 MG, A172, T98G
-
-
Melanoma: An aggressive skin cancer where both pathways contribute to tumor progression and immune evasion.[20][21][22][23]
-
Recommended Cell Lines: A375, SK-MEL-5, MeWo
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on the selected cell lines.
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound and other inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and other inhibitors for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Pathway Inhibition
This method is used to detect the phosphorylation status of key proteins in the NF-κB and STAT3 pathways.
Materials:
-
Selected cancer cell lines
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the inhibitors at their respective IC50 concentrations for a predetermined time (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or β-actin loading control.
NF-κB and STAT3 Reporter Assays
These assays quantify the transcriptional activity of NF-κB and STAT3.
Materials:
-
Selected cancer cell lines
-
NF-κB and STAT3 luciferase reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound and other inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the firefly luciferase reporter plasmid (NF-κB or STAT3) and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with the inhibitors.
-
Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizing the Mechanisms and Workflow
Signaling Pathways
Caption: this compound's dual inhibitory mechanism on NF-κB and STAT3 pathways.
Experimental Workflow
Caption: Workflow for validating this compound's dual inhibitory action.
Comparative Logic
Caption: Logical framework for comparing this compound to other inhibitors.
References
- 1. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytotoxicity of NF-kappaB inhibitors Bay 11-7085 and caffeic acid phenethyl ester to Ramos and other human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Stat3 and NF-kappaB activation prevents apoptosis in pancreatic carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Breaking the NF-κB and STAT3 Alliance Inhibits Inflammation and Pancreatic Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Downregulation of STAT3/NF-κB potentiates gemcitabine activity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB-Induced IL-6 Ensures STAT3 Activation and Tumor Aggressiveness in Glioblastoma | PLOS One [journals.plos.org]
- 16. NF-κB and STAT3 in Glioblastoma: Therapeutic Targets Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NF-κB-induced IL-6 ensures STAT3 activation and tumor aggressiveness in glioblastoma [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Persistently-activated Stat3 maintains constitutive NF-κB activity in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Persistently activated Stat3 maintains constitutive NF-kappaB activity in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NF-κB activation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
Comparative Analysis of TPCA-1 and JAK Inhibitors on STAT Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TPCA-1 and Janus kinase (JAK) inhibitors, focusing on their differential effects on Signal Transducer and Activator of Transcription (STAT) signaling pathways. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
The JAK-STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a multitude of diseases, including autoimmune disorders and cancer, making it a prime target for therapeutic intervention. This guide delves into a comparative analysis of two distinct classes of inhibitors that modulate this pathway: this compound, initially identified as an IκB kinase (IKK) inhibitor, and the broader class of JAK inhibitors (jakinibs).
Delineating the Mechanisms of Action: this compound vs. JAK Inhibitors
This compound and JAK inhibitors disrupt the JAK-STAT pathway at different key nodes, leading to distinct downstream consequences.
This compound: Initially characterized as an inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway, this compound has been demonstrated to possess a broader inhibitory profile.[1] It directly targets STAT3 by binding to its SH2 domain, thereby preventing its phosphorylation and subsequent activation.[2][3] Furthermore, emerging evidence suggests that this compound can also directly inhibit the kinase activity of JAK1.[4] This positions this compound as a dual inhibitor of both the NF-κB and STAT3 signaling pathways, with an additional potential to directly impact JAK1.
JAK Inhibitors: This class of small molecules, which includes compounds like Tofacitinib and Ruxolitinib, acts further upstream in the signaling cascade.[5][6] They are competitive inhibitors of the ATP-binding site of the Janus kinases (JAK1, JAK2, JAK3, and TYK2).[7] By blocking the catalytic activity of JAKs, these inhibitors prevent the phosphorylation and activation of their downstream targets, the STAT proteins.[5][8][9] The selectivity of different JAK inhibitors for specific JAK isoforms varies, leading to a range of biological effects.[7][10][11][12]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and various JAK inhibitors. It is important to note that direct comparative studies across all compounds under identical experimental conditions are limited.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | IKK-2 | 17.9 | Cell-free assay.[1] |
| JAK1 | 43.78 | In situ kinase activity assay.[4] | |
| Ruxolitinib | JAK1 | 4.33 | In situ kinase activity assay.[4] |
| JAK1/2 | - | FDA-approved JAK1/2 selective inhibitor.[2] | |
| Tofacitinib | JAK1/3 | - | FDA-approved JAK1/3 inhibitor.[2] |
| Baricitinib | JAK1/2 | - | High inhibitory activity against JAK1/2.[7] |
| TYK2 | 61 | Moderate inhibitory activity.[7] | |
| Abrocitinib | JAK1 | 29 | |
| JAK2 | 803 | ||
| TYK2 | ~1300 | ||
| JAK3 | >10000 | [12] | |
| Filgotinib | JAK1 | 10 | 2.8-fold, 81-fold, and 116-fold selectivity over JAK2, JAK3, and TYK2, respectively.[7] |
Table 1: Comparative IC50 values of this compound and various JAK inhibitors against their primary targets.
Differential Effects on STAT Phosphorylation
The distinct mechanisms of this compound and JAK inhibitors translate to differential effects on the phosphorylation of various STAT proteins.
This compound:
-
Can inhibit IFN-α-induced STAT1 and STAT2 phosphorylation, likely through its inhibitory effect on JAK1.[4]
JAK Inhibitors:
-
Ruxolitinib (JAK1/2 inhibitor): Effectively inhibits STAT1 and STAT3 phosphorylation.[2] It has been shown to be more selective in suppressing STAT1 phosphorylation in response to IFN-β stimulation compared to Tofacitinib.[5]
-
Tofacitinib (JAK1/3 inhibitor): Downregulates constitutive and cytokine-induced phosphorylation of STAT1, STAT3, STAT4, and STAT5.[8] The magnitude of inhibition varies depending on the cytokine and cell type.[8]
Signaling Pathway Diagrams
Caption: Canonical JAK-STAT signaling pathway and points of inhibition by this compound and JAK inhibitors.
Experimental Protocols
To facilitate the comparative analysis of these inhibitors, detailed experimental protocols for key assays are provided below.
Western Blot for STAT Phosphorylation
This protocol is designed to assess the phosphorylation status of specific STAT proteins following treatment with inhibitors.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or a JAK inhibitor (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 at 20 ng/mL for STAT3 phosphorylation, or IFN-α at 1000 U/mL for STAT1 phosphorylation) for 15-30 minutes.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT (e.g., p-STAT3 Tyr705) and total STAT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caption: Experimental workflow for Western blot analysis of STAT phosphorylation.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to stimulation and inhibition.
1. Cell Culture and Transfection (for non-stable cell lines):
-
Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
For stable cell lines (e.g., STAT3 Leeporter™ – HEK293), seed cells in a 96-well white, clear-bottom plate.[13]
2. Cell Treatment:
-
Allow cells to adhere and recover for 24 hours.
-
Pre-treat cells with various concentrations of this compound or a JAK inhibitor for 1-2 hours.
-
Stimulate cells with an appropriate cytokine (e.g., IL-6 at 10 ng/mL) for 6-16 hours.[4][13]
3. Luciferase Assay:
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold change in STAT3 activity relative to the unstimulated control.
Caption: Experimental workflow for STAT3 luciferase reporter assay.
Conclusion
The choice between this compound and a specific JAK inhibitor for modulating STAT signaling depends critically on the desired therapeutic outcome and the specific cellular context. This compound offers a unique profile by dually targeting the NF-κB and STAT3 pathways, which may be advantageous in diseases where both pathways are co-activated. In contrast, the diverse family of JAK inhibitors provides a more targeted approach to interfering with the JAK-STAT axis, with the potential for greater selectivity for specific JAK isoforms. The quantitative data and detailed protocols presented in this guide are intended to empower researchers to make informed decisions in their investigations of these potent signaling inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their biological activities.
References
- 1. Jakinibs for the Treatment of Immunodysregulation in Patients with Gain of Function STAT1 or STAT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risks of Ruxolitinib in STAT1 Gain-of-Function-Associated Severe Fungal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.tuni.fi [researchportal.tuni.fi]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abeomics.com [abeomics.com]
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to TPCA-1 and Tyrosine Kinase Inhibitor Combinations
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant synergistic potential of combining TPCA-1, a dual inhibitor of STAT3 and NF-κB, with various tyrosine kinase inhibitors (TKIs) in combatting different forms of cancer. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these combinations, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
The research highlights a paradigm where the combination of this compound with TKIs can overcome intrinsic and acquired resistance to TKI monotherapy, leading to enhanced cancer cell death and tumor growth inhibition. This synergistic effect is primarily observed in cancers driven by mutations in receptor tyrosine kinases, such as non-small cell lung cancer (NSCLC) with EGFR mutations.
Comparative Analysis of Synergistic Efficacy
The synergy between this compound and TKIs has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies an antagonistic effect.
Table 1: Synergistic Effects of this compound and Tyrosine Kinase Inhibitors (TKIs) in Cancer Cell Lines
| TKI | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) Values | Reference |
| Afatinib | Non-Small Cell Lung Cancer (NSCLC) | PC9, 11-18 (gefitinib-sensitive), PC9-GR2, PC9-GR4 (gefitinib-resistant) | This compound demonstrated remarkable synergism with afatinib in both gefitinib-sensitive and -resistant EGFR mutant cell lines. | CI < 1 | [1][2] |
| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | HCC827, H1975 | The combination of this compound and gefitinib showed increased sensitivity and enhanced apoptosis in NSCLC cells with EGFR mutations. | Not explicitly quantified in the provided search results, but strong synergy is reported. | [1][3][4] |
Note: Quantitative data for the synergistic effects of this compound with sorafenib (hepatocellular carcinoma) and sunitinib (renal cell carcinoma) were not available in the provided search results.
The Molecular Mechanism of Synergy
The synergistic interaction between this compound and EGFR TKIs stems from their complementary targeting of key survival pathways in cancer cells.
Tyrosine kinase inhibitors, such as afatinib and gefitinib, block the signaling cascade initiated by the epidermal growth factor receptor (EGFR), a key driver of cell growth and proliferation in certain cancers. However, cancer cells can develop resistance to these inhibitors by activating alternative survival pathways. One such mechanism is the activation of the STAT3 and NF-κB signaling pathways.[1][3][4]
Intriguingly, studies have shown that treatment with EGFR TKIs alone can paradoxically lead to an increase in the phosphorylation and activation of STAT3, a transcription factor that promotes cell survival and proliferation.[3][4] This adaptive response can limit the efficacy of the TKI.
This is where this compound plays a crucial role. As a dual inhibitor of both IKK (the upstream kinase of NF-κB) and STAT3, this compound directly counteracts this resistance mechanism.[3][4][5] By inhibiting STAT3 and NF-κB, this compound blocks the expression of downstream pro-survival genes, including the inflammatory cytokine IL-6 and the enzyme COX-2, which are regulated by both pathways.[3][4] This dual blockade restores the cancer cells' sensitivity to the TKI and leads to a more profound and sustained apoptotic response.
Below is a diagram illustrating the interplay between the EGFR, STAT3, and NF-κB signaling pathways and the points of intervention by TKIs and this compound.
Figure 1: Signaling pathways illustrating the synergistic mechanism of TKIs and this compound.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the impact of drug combinations on cell proliferation.
References
- 1. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of signal transducer and activator of transcription 3 (STAT3) signaling in EGFR mutant non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of TPCA-1 with Other Selective IKKβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IκB kinase β (IKKβ) inhibitor, TPCA-1, with other selective inhibitors. The data presented is compiled from various studies to assist in the evaluation of these compounds for research and therapeutic development.
Introduction to IKKβ Inhibition
The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The IκB kinase (IKK) complex is central to the canonical NF-κB pathway, and IKKβ (also known as IKK-2) is its key catalytic subunit. Upon activation by stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), IKKβ phosphorylates the inhibitor of κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[1][2][3] Given its pivotal role, IKKβ has emerged as a significant therapeutic target for a range of inflammatory diseases and cancers.
This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor of IKKβ that has been extensively characterized.[4][5][6] This guide compares its performance against other notable IKKβ inhibitors.
The NF-κB Signaling Pathway and IKKβ Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the critical role of the IKK complex and the point of intervention for IKKβ inhibitors like this compound.
Caption: Canonical NF-κB signaling pathway showing inhibition by this compound.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound compared to other selective IKKβ inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency and Selectivity
| Inhibitor | IKKβ (IKK-2) IC₅₀ | IKKα (IKK-1) IC₅₀ | Selectivity (IKKα/IKKβ) | Other Notable Targets (IC₅₀) | Reference(s) |
| This compound | 17.9 nM | 400 nM | ~22-fold | JNK3 (3600 nM), STAT3 (Direct Binder), JAK1 (43.78 nM) | [4][7][8] |
| BMS-345541 | 300 nM | 4000 nM | ~13-fold | - | [9] |
| MLN120B | 45 nM | >50,000 nM | >1100-fold | - | [9] |
| LY2409881 | 30 nM | >300 nM | >10-fold | - | [9] |
| IKK-16 | 40 nM | 200 nM | 5-fold | LRRK2 (50 nM) | [9] |
IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. Lower values indicate higher potency. Selectivity is calculated as the ratio of IC₅₀ for IKKα to IKKβ.
Table 2: Cellular Activity of this compound
This table details the potency of this compound in inhibiting the production of key pro-inflammatory cytokines in cellular assays.
| Cell Type | Stimulus | Cytokine Inhibited | IC₅₀ | Reference(s) |
| Human Monocytes | LPS | TNF-α | 170 nM | [4][5] |
| Human Monocytes | LPS | IL-6 | 290 nM | [4][5] |
| Human Monocytes | LPS | IL-8 | 320 nM | [4][5] |
LPS: Lipopolysaccharide
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in preclinical models of inflammatory disease. In a murine collagen-induced arthritis (CIA) model, prophylactic administration of this compound resulted in a dose-dependent reduction in disease severity at doses of 3, 10, or 20 mg/kg (i.p., b.i.d.).[4][5] The effect at 10 mg/kg was comparable to the anti-rheumatic drug etanercept.[5] Furthermore, therapeutic administration of this compound at 20 mg/kg significantly reduced the severity of established arthritis.[5] These effects were associated with a significant reduction in the nuclear localization of p65 and the levels of IL-1β, IL-6, TNF-α, and IFN-γ in paw tissue.[4][5]
Off-Target Profile and Dual-Inhibitor Activity
An important consideration in drug development is the selectivity of a compound. While this compound is a selective inhibitor of IKKβ relative to IKKα, it has been identified as a dual inhibitor, also targeting the STAT3 signaling pathway.[8][10]
-
STAT3 Inhibition: this compound directly binds to the SH2 domain of STAT3, blocking its recruitment to upstream kinases and attenuating its activity.[8][10] This is a distinct mechanism from its ATP-competitive inhibition of IKKβ.[4]
-
JAK1 Inhibition: Further studies have shown that this compound can also directly inhibit Janus kinase 1 (JAK1), an upstream kinase of STAT1 and STAT3, with an IC₅₀ of 43.78 nM.[7]
This dual-inhibitor profile is a critical differentiator from other IKKβ inhibitors and may offer therapeutic advantages in diseases where both NF-κB and STAT3 pathways are dysregulated, such as in certain cancers.[10]
Caption: Dual inhibitory mechanism of this compound on NF-κB and STAT3 pathways.
Experimental Protocols
In Vitro IKKβ Kinase Assay (Generic Protocol)
This protocol describes a common method for determining the IC₅₀ of an inhibitor against IKKβ.
Objective: To measure the ability of a compound to inhibit the phosphorylation of a substrate by recombinant IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate: e.g., GST-tagged IκBα or a synthetic peptide like IKKtide.
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., containing HEPES, MgCl₂, BSA, DTT)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Detection Reagent (varies by method, e.g., ADP-Glo™, Phospho-specific antibody, TR-FRET reagents)
-
Microplates (e.g., 96-well or 384-well)
Workflow:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase assay buffer.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the IKKβ substrate.
-
Reaction Setup:
-
Add the diluted test inhibitor or vehicle (DMSO) to the appropriate wells of the microplate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted IKKβ enzyme to all wells except the "no enzyme" blank.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).
-
Reaction Termination & Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence) that correlates with the amount of product formed (ADP or phosphorylated substrate).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Subtract background signal (from "no enzyme" wells).
-
Normalize the data to the positive (vehicle) and negative (high concentration inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Workflow for a typical in vitro IKKβ kinase inhibition assay.
Cellular Cytokine Release Assay (Generic Protocol)
Objective: To measure the ability of a compound to inhibit the release of pro-inflammatory cytokines from cells stimulated with an inflammatory agent.
Materials:
-
Cells capable of producing cytokines (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes).
-
Cell Culture Medium
-
Stimulating Agent: Lipopolysaccharide (LPS)
-
Test Inhibitor (e.g., this compound)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the cytokine of interest (e.g., TNF-α, IL-6).
Procedure:
-
Cell Plating: Plate cells in a multi-well culture plate and allow them to adhere if necessary.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (e.g., LPS) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for a period sufficient for cytokine release (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the IC₅₀ value as described for the kinase assay.
References
- 1. Transcriptome-based drug repositioning identifies this compound as a potential selective inhibitor of esophagus squamous carcinoma cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of TPCA-1
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of TPCA-1, a potent IκB kinase (IKK) β inhibitor. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
I. This compound Safety and Hazard Information
This compound is classified as an irritant and is harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its physical and chemical properties.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₀FN₃O₂S | [1][2] |
| Appearance | White to light brown powder | |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [2] |
| Storage | Store lyophilized at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months. | [3] |
| Primary Hazards | Irritant, Harmful if swallowed (Acute toxicity, oral) | [1] |
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Wear double chemotherapy gloves for maximum protection.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[1]
-
Lab Coat: A lab coat should be worn to protect from contamination.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a respirator may be necessary.
III. Step-by-Step Disposal Procedures
The following procedures are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.
1. Disposal of Unused Solid this compound:
-
Do not dispose of solid this compound in the regular trash.
-
Collect the solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
2. Disposal of this compound Solutions (e.g., in DMSO):
-
Do not pour this compound solutions down the drain.
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. The label should specify the contents (e.g., "this compound in DMSO") and the concentration.
-
Store the liquid waste container in a designated secondary containment bin within a hazardous waste accumulation area.
-
Contact your EHS office for collection and disposal.
3. Disposal of Contaminated Materials:
-
Items such as gloves, pipette tips, and absorbent pads that have come into contact with this compound are considered contaminated waste.
-
These materials should be collected in a designated, sealed hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
Dispose of this container through your institution's hazardous waste program.
4. Spill Cleanup:
-
In case of a spill, alert others in the area.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.
-
For small spills of the powder, carefully cover with a damp paper towel to avoid raising dust, then gently wipe the area.
-
For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
All cleanup materials must be collected in a sealed container, labeled as hazardous waste, and disposed of according to the procedures for contaminated materials.
IV. Experimental Protocol for Solution Preparation
A common experimental protocol involves preparing a stock solution of this compound in DMSO.
-
Objective: To prepare a 15 mM stock solution of this compound.
-
Materials:
-
Procedure:
-
Aseptically add 1.19 mL of DMSO to the vial containing 5 mg of this compound powder.[3]
-
Vortex or sonicate the vial until the powder is completely dissolved.
-
The resulting solution is a 15 mM stock of this compound.
-
Store the stock solution at -20°C and use within 3 months. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[3]
-
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste.
By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
